molecular formula C9H8INO2 B2525568 3-Iodo-4-(methoxymethoxy)benzonitrile CAS No. 1332591-18-0

3-Iodo-4-(methoxymethoxy)benzonitrile

Cat. No.: B2525568
CAS No.: 1332591-18-0
M. Wt: 289.072
InChI Key: SCWQQCHMCBMDLN-UHFFFAOYSA-N
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Description

3-Iodo-4-(methoxymethoxy)benzonitrile (CAS 1332591-18-0) is a specialized organic compound with the molecular formula C9H8INO2 and a molecular weight of 289.07 g/mol . This chemical belongs to the benzonitrile family, characterized by a nitrile group and an iodine atom on the benzene ring, which is further functionalized with a methoxymethoxy (MOM) protecting group. The presence of both the iodine and the MOM-protected oxygen makes this compound a valuable and versatile building block in synthetic organic chemistry, particularly in cross-coupling reactions and pharmaceutical intermediate synthesis . The iodine atom serves as an excellent leaving group, enabling the compound to participate in key transition metal-catalyzed reactions, such as Suzuki, Sonogashira, and Negishi couplings, to form new carbon-carbon bonds. Simultaneously, the MOM protecting group can be selectively removed under mild acidic conditions to reveal a phenolic hydroxyl group, offering a strategic handle for further functionalization and increasing the molecule's complexity in multi-step synthesis. Researchers utilize this building block in medicinal chemistry to create novel active molecules and in materials science for the development of advanced organic materials. The compound is consistently maintained under cold-chain transportation to ensure its stability and quality for research purposes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-(methoxymethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO2/c1-12-6-13-9-3-2-7(5-11)4-8(9)10/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWQQCHMCBMDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Iodo-4-(methoxymethoxy)benzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Scaffold for Orthogonal Functionalization in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, 3-Iodo-4-(methoxymethoxy)benzonitrile (CAS: 1332591-18-0) represents a high-value "linchpin" intermediate.[1] Its structural utility lies in its three orthogonal functional handles: a nitrile (masked carboxylic acid/amine), an aryl iodide (highly reactive cross-coupling site), and a MOM-protected phenol (base-stable, acid-labile).[1]

This whitepaper provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, validated synthesis protocols, and its application as a module for late-stage diversification in the synthesis of kinase inhibitors and biaryl pharmaceutical candidates.[1]

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the exact specifications of this scaffold is critical for stoichiometric calculations and analytical method development.[1]

PropertySpecification
IUPAC Name This compound
CAS Number 1332591-18-0
Molecular Formula C₉H₈INO₂
Molecular Weight 289.07 g/mol
Exact Mass 288.9600 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water
LogP (Predicted) ~2.5 - 2.8
Key Functional Groups Aryl Iodide (C-I), Nitrile (C≡N), Acetal Ether (MOM)

Strategic Utility in Drug Design

The "Triad of Reactivity" makes this molecule uniquely suited for Fragment-Based Drug Discovery (FBDD) .[1]

  • The Aryl Iodide (Position 3): Iodine is the "gold standard" halogen for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck).[1] It reacts faster and under milder conditions than bromides or chlorides, preserving the sensitive nitrile group.[1]

  • The MOM Ether (Position 4): The methoxymethyl (MOM) group is robust against the basic conditions required for Suzuki couplings and lithiation, yet it can be removed quantitatively with mild acid (e.g., dilute HCl or TFA) to reveal the phenol for hydrogen bonding interactions in the target protein pocket.[1]

  • The Nitrile (Position 1): Serves as a precursor to benzylamines (via reduction), benzoic acids (via hydrolysis), or heterocycles like tetrazoles and oxadiazoles.[1]

Synthesis & Manufacturing Route

The synthesis is a two-step sequence starting from commercially available 4-hydroxybenzonitrile.[1] The sequence prioritizes regiospecificity and safety.

Workflow Diagram: Synthesis Pathway

SynthesisPathway Start 4-Hydroxybenzonitrile (Starting Material) Step1 Step 1: Electrophilic Iodination (NIS or I2/KI) Start->Step1 Ortho-directing OH Inter 3-Iodo-4-hydroxybenzonitrile (Intermediate) Step1->Inter Step2 Step 2: MOM Protection (MOM-Cl, Base) Inter->Step2 Nucleophilic Sub Product This compound (Target Scaffold) Step2->Product

Figure 1: The linear synthetic route leverages the ortho-directing power of the phenol to install the iodine regioselectively before locking the oxygen with a MOM group.[1]

Detailed Experimental Protocols

Step 1: Iodination of 4-Hydroxybenzonitrile

Rationale: We use N-Iodosuccinimide (NIS) or I₂/KI.[1] The phenol -OH group is a strong ortho, para-director.[1] Since the para position is blocked by the nitrile, iodination occurs exclusively at the ortho position (Position 3).[1]

Protocol:

  • Dissolve 4-hydroxybenzonitrile (1.0 eq) in Acetonitrile or Methanol.[1]

  • Add N-Iodosuccinimide (1.05 eq) portion-wise at 0°C.

  • Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC/LCMS.[1]

  • Quench: Add aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (yellow color fades).

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Typically >90%. Product: 3-Iodo-4-hydroxybenzonitrile .

Step 2: MOM Protection (The Critical Step)

Rationale: The phenol must be protected to prevent catalyst poisoning during subsequent metal-catalyzed couplings.[1] MOM-Cl (Chloromethyl methyl ether) is used.[1]

Safety Warning: MOM-Cl is a known carcinogen.[1] All operations must be performed in a fume hood with double-gloving.[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.

  • Solvation: Dissolve 3-Iodo-4-hydroxybenzonitrile (1.0 eq) in anhydrous DCM or DMF.

  • Deprotonation: Cool to 0°C. Add Diisopropylethylamine (DIPEA, 1.5 eq) or Sodium Hydride (NaH, 1.2 eq) carefully. Stir for 15 mins.

  • Alkylation: Dropwise add MOM-Cl (1.2 eq).[1] Note: Maintain temperature < 5°C during addition to avoid exotherms.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM.[1]

  • Purification: Silica gel column chromatography (Hexanes/EtOAc gradient).

  • Product: This compound .

Application Workflow: Suzuki-Miyaura Coupling

The primary utility of this scaffold is generating biaryl systems.[1] The following diagram illustrates the divergence point where the molecule transforms from a scaffold to a drug candidate precursor.

ApplicationWorkflow cluster_coupling Step A: Cross-Coupling cluster_deprotection Step B: Deprotection Scaffold This compound (Scaffold) Coupled Biaryl Intermediate (MOM Protected) Scaffold->Coupled Suzuki Coupling Boronic Ar-B(OH)2 (Boronic Acid) Boronic->Coupled Catalyst Pd(dppf)Cl2 / K2CO3 (Catalytic System) Catalyst->Coupled Final Final Drug Candidate (Active Phenol) Coupled->Final Acid Hydrolysis Acid HCl / Dioxane or TFA Acid->Final

Figure 2: The scaffold enables modular drug design.[1] The iodine is replaced by an aryl group (Step A), followed by the revelation of the phenol (Step B).

Safety & Handling

  • MOM-Cl (Chloromethyl methyl ether): OSHA-regulated carcinogen.[1] Use strictly in a fume hood. Decontaminate glassware with ammonia solution before removal from the hood.[1]

  • Aryl Iodides: Generally light-sensitive.[1] Store the final product in amber vials at 2–8°C to prevent iodine liberation and discoloration.

  • Nitrile Group: Avoid strong acids and high heat unless hydrolysis is intended.

References

  • Sigma-Aldrich. (n.d.).[1] Product Specification: this compound. Retrieved from [1]

  • Enamine. (n.d.).[1] Building Blocks: this compound. Retrieved from [1]

  • ChemicalBook. (n.d.).[1] Synthesis and Properties of 3-Iodo-4-hydroxybenzonitrile. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. (3rd ed.).[1] Wiley-Interscience.[1] (Standard reference for MOM protection protocols).

Sources

Strategic Scaffold: The Technical Guide to MOM-Protected 3-Iodo-4-Hydroxybenzonitrile Derivatives

[1]

Executive Summary

This technical guide analyzes 3-iodo-4-(methoxymethoxy)benzonitrile , a high-value "linchpin" intermediate in medicinal chemistry.[1] This molecule represents a strategic convergence of three distinct functionalities: a nitrile (precursor to amidines/heterocycles), an aryl iodide (a reactive handle for cross-coupling), and a MOM-protected phenol (masking acidic protons to enable base-sensitive transformations).[1]

This guide is designed for synthetic chemists and drug developers, focusing on the rigorous synthesis, chemoselective functionalization, and controlled deprotection of this scaffold.

Structural Rationale & Strategic Value

The utility of this compound lies in its orthogonal reactivity .[1] In complex drug synthesis—particularly for thyromimetics (e.g., Sobetirome analogs) and biaryl kinase inhibitors—the phenol group of 4-hydroxybenzonitrile must be masked to prevent catalyst poisoning or side reactions during palladium-catalyzed couplings.[1]

  • The Iodine Handle (C-3): The weakest bond (

    
    ), allowing for oxidative addition by Pd(0) under mild conditions.[1]
    
  • The MOM Ether (C-4): Selected over benzyl (Bn) or methyl (Me) ethers because it is stable to basic cross-coupling conditions but cleavable under specific acidic conditions that leave the nitrile intact.[1]

  • The Nitrile (C-1): An electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (

    
    ) if needed, while serving as a precursor for tetrazoles or benzylamines.[1]
    

Synthetic Architecture

Phase 1: Regioselective Iodination

The synthesis begins with the iodination of 4-hydroxybenzonitrile.[1] Direct iodination requires controlling regioselectivity to the ortho position relative to the hydroxyl group.

Protocol A: Oxidative Iodination (Green Method)

  • Reagents: NaI (1.1 equiv), NaOCl (commercial bleach), MeOH/H₂O.

  • Mechanism: In situ generation of electrophilic iodine species (

    
    ).
    
  • Procedure:

    • Dissolve 4-hydroxybenzonitrile in MeOH.

    • Add NaI followed by dropwise addition of NaOCl at 0°C.

    • Critical Control: Maintain pH < 8 to prevent over-oxidation.

    • Quench with sodium thiosulfate.

    • Validation: ¹H NMR shows a doublet (d,

      
       Hz) becoming a doublet of doublets (dd) and a meta-coupled doublet (
      
      
      Hz).
Phase 2: MOM Protection

Two pathways exist: the classical (high yield, toxic) and the modern (catalytic, safer).

Protocol B: Classical MOMCl Protection

  • Reagents: Chloromethyl methyl ether (MOMCl), DIPEA (Hünig's base), DCM.

  • Safety Warning: MOMCl is a known human carcinogen. All operations must occur in a closed hood.

  • Step-by-Step:

    • Suspend 3-iodo-4-hydroxybenzonitrile (1.0 equiv) in dry DCM at 0°C.

    • Add DIPEA (1.5 equiv).[1] The solution should become homogeneous.

    • Add MOMCl (1.2 equiv) dropwise via syringe.[1]

    • Warm to RT and stir for 2 hours.

    • Workup: Wash with sat. NaHCO₃.

    • Yield: Typically >90%.

Protocol C: Lewis Acid Catalyzed (Formaldehyde Source) [1]

  • Reagents: Dimethoxymethane (DMM), ZrCl₄ (catalytic), DCM.

  • Advantage: Avoids direct handling of MOMCl.

  • Mechanism: ZrCl₄ activates DMM to generate the oxocarbenium ion in situ.

Visualization: Synthesis Workflow

SynthesisWorkflowStart4-HydroxybenzonitrileInter3-Iodo-4-hydroxybenzonitrileStart->InterStep 1ProductMOM-Protected ScaffoldInter->ProductStep 2Reagent1NaI, NaOCl(Regioselective Iodination)Reagent2MOMCl, DIPEA(O-Alkylation)

Figure 1: Linear synthesis pathway transforming the raw material into the protected coupling partner.

Chemoselective Functionalization Modules

Once protected, the C-I bond becomes the primary reactive site. The MOM group prevents phenol deprotonation, which would otherwise shut down the catalytic cycle by forming an unreactive Pd-phenoxide species.[1]

Module A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This is the most common application, generating biaryl ethers or biphenyls.[1]

  • Catalyst System: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos.[1]

  • Base: K₂CO₃ or K₃PO₄ (MOM is stable to these mild bases).

  • Solvent: Toluene/Water or DME/Water (biphasic).

  • Protocol:

    • Degas solvents thoroughly (Argon sparge).

    • Combine Scaffold + Aryl Boronic Acid + Base + Catalyst.

    • Heat to 80°C.

    • Note: The nitrile group generally survives these conditions, provided the temperature is not excessive (>120°C) and pH is not highly alkaline.

Module B: Sonogashira Coupling
  • Reagents: Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N.

  • Outcome: Formation of internal alkynes, precursors for benzofurans or indoles.

Visualization: Divergent Reactivity Map

ReactivityMapCoreMOM-Protected3-Iodo ScaffoldSuzukiSuzuki Coupling(Ar-B(OH)2, Pd(0))Core->SuzukiSonoSonogashira Coupling(Alkyne, CuI, Pd(II))Core->SonoLithLi-Halogen Exchange(n-BuLi, -78°C)Core->LithBiarylBiaryl Nitriles(Kinase Inhibitors)Suzuki->BiarylAlkyneAryl Alkynes(Heterocycle Precursors)Sono->AlkyneElectrophileTrapped Electrophiles(Aldehydes/Acids)Lith->Electrophile

Figure 2: The "Hub-and-Spoke" reactivity model, showing how the scaffold serves as a divergent intermediate.[1]

Deprotection Dynamics

Restoring the phenol is the critical final step. The challenge is removing the MOM group without hydrolyzing the nitrile (to an amide/acid) or cleaving sensitive groups added during coupling.

Comparative Deprotection Methodologies
MethodReagentsConditionsSelectivity ProfileBest For
Acidic Hydrolysis 6M HCl / IPAReflux, 1hLow.[1] May hydrolyze nitriles.Simple substrates.
Lewis Acid ZrCl₄ / IPARefluxHigh. Nitrile stable.Recommended. Scalable & reliable.
Mild Silyl TMSOTf / 2,2'-bipyridyl0°C to RTVery High.[1]Complex molecules with acid-sensitive groups.[1]
Thiololytic ZnBr₂ / n-PrSHRTHigh.[1]Substrates sensitive to strong acids.
Recommended Protocol: ZrCl₄ Mediated Deprotection

This method is superior for nitrile-containing compounds as it avoids strong Brønsted acids.[1]

  • Dissolve the coupled product in Isopropanol (IPA).

  • Add ZrCl₄ (50 mol%).

  • Reflux for 2–4 hours.

  • Monitor: TLC will show the disappearance of the non-polar MOM ether and appearance of the polar phenol.

  • Workup: Quench with water, extract with EtOAc.

References

  • Regioselective Iodination

    • Kinsinger, T., & Kazmaier, U. (2018).[2] Orientation of the Iodination of Phenols. Organic Letters, 20(23), 7726-7730.[1][2] Link[1]

  • MOM Protection (Green Protocol)

    • Namboodiri, V. V., & Varma, R. S. (2002). Solvent-free protection of alcohols and phenols.[1] Tetrahedron Letters, 43(29), 5381-5383.[1] Link

  • Suzuki Coupling of MOM-Protected Phenols

    • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

  • ZrCl₄ Deprotection Methodology

    • Sharma, G. V. M., et al. (2004). Zirconium(IV) chloride: an efficient catalyst for the preparation of MOM ethers and their deprotection.[4][5] Tetrahedron Letters, 45(49), 9229-9232.[1] Link[1]

  • TMSOTf Deprotection Specificity

    • Fujioka, H., et al. (2012).[6] Selective Deprotection of Methylene Acetal and MOM ether. Heterocycles, 86(1), 455. Link[1]

Advanced Chemical Safety and Handling Protocol: 3-Iodo-4-(methoxymethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex natural product synthesis, 3-Iodo-4-(methoxymethoxy)benzonitrile (CAS: 1332591-18-0) serves as a highly versatile, multi-domain building block. As a Senior Application Scientist, I approach this molecule not merely as a static reagent, but as a dynamic system of reactive functional groups. It features three distinct chemical domains: an electron-withdrawing nitrile group, an exceptionally reactive aryl iodide at the meta position, and a methoxymethyl (MOM) protected phenol at the para position.

While this tri-functionality enables rapid generation of molecular complexity via orthogonal deprotection and cross-coupling strategies, it also introduces specific, mechanistically driven safety hazards. This whitepaper provides a rigorous, causality-based guide to the physicochemical profiling, mechanistic toxicology, and self-validating handling protocols required to utilize this compound safely and effectively.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of this compound is the first step in predicting its macroscopic behavior in the laboratory. The table below synthesizes its core quantitative data with the mechanistic causality that dictates our handling procedures.

ParameterValueMechanistic Causality / Handling Impact
CAS Number 1332591-18-0Primary regulatory identifier for safety and inventory tracking.
Molecular Weight 289.07 g/mol Baseline for all stoichiometric and yield calculations.
Chemical Formula C9H8INO2The high halogen content necessitates protection from UV light to prevent homolytic C-I bond cleavage and subsequent radical dimerization.
Purity ≥95%Trace impurities (e.g., free iodide or unreacted phenols) can rapidly poison transition metal catalysts during downstream functionalization.
Storage Temperature 2-8°C (Refrigerated)Suppresses ambient thermal degradation and prevents the spontaneous, moisture-driven hydrolysis of the acetal linkage.

Mechanistic Toxicology & Hazard Assessment

Standard Safety Data Sheets (SDS) often list hazards without explaining the underlying chemistry. To mitigate risk effectively, researchers must understand the causality of the molecule's degradation pathways.

  • Nitrile Domain (Thermal Toxicity): Under ambient conditions, the nitrile group is highly stable. However, when subjected to extreme thermal stress (>300°C) or combustion, the carbon-nitrogen triple bond breaks down. This thermal decomposition releases highly toxic hydrogen cyanide (HCN) gas, alongside various nitrogen oxides (NOx) and carbon oxides (COx)[1].

  • MOM Ether Domain (Acid-Catalyzed Cleavage): The methoxymethyl group is an acetal. Inadvertent exposure to strong aqueous acids (e.g., HCl, HBr, or TFA) protonates the methoxy oxygen, catalyzing the hydrolysis of the linkage[2]. This reaction stoichiometrically releases formaldehyde—a volatile electrophile and known Group 1 carcinogen that cross-links proteins and DNA—along with methanol[3].

  • Aryl Iodide Domain (Photolytic Degradation): The C-I bond is the weakest bond in the molecule. Prolonged exposure to ambient light induces photolytic cleavage, generating iodine radicals. This not only degrades the purity of the reagent but releases corrosive iodine vapors that can discolor the material and damage respiratory tracts.

G Compound 3-Iodo-4-(methoxymethoxy) benzonitrile Acid Strong Acid (H+) (e.g., TFA, HCl) Compound->Acid Exposure Heat Thermal Stress (> 300°C) Compound->Heat Exposure Palladium Pd(0) Catalyst (Cross-Coupling) Compound->Palladium Reagent MOM_Cleavage MOM Ether Cleavage Acid->MOM_Cleavage Thermal_Decomp Thermal Decomposition Heat->Thermal_Decomp Oxidative_Addition Oxidative Addition at C-I Palladium->Oxidative_Addition Tox_Formaldehyde Formaldehyde + Methanol (Toxic/Carcinogenic) MOM_Cleavage->Tox_Formaldehyde Byproducts Product_Phenol 3-Iodo-4-hydroxybenzonitrile (Deprotected Phenol) MOM_Cleavage->Product_Phenol Main Product Tox_HCN Hydrogen Cyanide (HCN) + NOx + I2 Vapors Thermal_Decomp->Tox_HCN Toxic Gas Release Product_Coupled C3-Functionalized Benzonitrile Derivative Oxidative_Addition->Product_Coupled Functionalization

Mechanistic pathways of this compound under various reaction conditions.

Self-Validating Handling & Experimental Protocols

To guarantee scientific integrity and operator safety, experimental procedures must be designed as self-validating systems. This means incorporating physical or chemical indicators (In-Process Controls, IPCs) that confirm the success and safety of each step before proceeding.

Protocol A: Chemoselective MOM Deprotection

Causality: Aqueous acid protonates the acetal oxygen, expelling methanol and forming an oxocarbenium ion, which is trapped by water to release formaldehyde and the free phenol[2]. Procedure:

  • Setup: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a THF/MeOH mixture (1:1 v/v, 0.1 M) within a round-bottom flask.

  • Acid Addition: Cool the system to 0°C. Add 6M HCl (5.0 eq) dropwise. Causality: The low initial temperature controls the exothermic protonation of the acetal, preventing runaway kinetics that could lead to unwanted nitrile hydrolysis[2].

  • Reaction: Warm the mixture to 50°C and stir for 4 hours.

  • Self-Validation (Reaction Completion): Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: 3:1 Hexanes/EtOAc). The reaction is validated as complete when the UV-active starting material spot (Rf ~0.6) is entirely replaced by the highly polar phenol spot (Rf ~0.2).

  • Self-Validation (Safety Quench): Cool the mixture back to 0°C and add saturated aqueous NaHCO3 dropwise. Validation Check: The physical cessation of CO2 effervescence (bubbling) serves as an internal indicator that the pH has crossed 7.0. This guarantees no residual acid remains to catalyze the off-gassing of trapped formaldehyde during subsequent solvent evaporation.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: The C-I bond possesses a low dissociation energy (~65 kcal/mol). The electron-withdrawing nitrile group at the meta position further accelerates the oxidative addition of Pd(0) into this bond, making it the primary site for functionalization. Procedure:

  • Setup: Combine the aryl iodide (1.0 eq), an arylboronic acid (1.2 eq), and K2CO3 (2.0 eq) in a Schlenk flask. Add a Toluene/H2O solvent mixture (4:1 v/v, 0.2 M).

  • Self-Validation (Degassing): Sparge the biphasic system with Argon for 15 minutes. Validation Check: The visual cessation of dissolved gas bubbles escaping the liquid phase validates that the system is sufficiently deoxygenated, preventing the oxidative degradation of the active Pd(0) catalyst into inactive Pd(II) black.

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) under a positive stream of Argon. Heat to 80°C for 12 hours.

  • Self-Validation (Conversion): Analyze an aliquot via LC-MS. The complete disappearance of the m/z 289.07 signal and the emergence of the[M+H]+ signal corresponding to the cross-coupled product validates the successful transmetalation and reductive elimination sequence.

Emergency Response & Decontamination System

In the event of protocol failure, immediate, mechanistically sound interventions are required.

  • Formaldehyde Release (Acidic Excursion): If an uncontrolled acidic reaction occurs, formaldehyde gas will rapidly evolve[2]. Evacuate the fume hood area immediately. Decontaminate spills using an amine-based neutralizing agent (e.g., ammonium hydroxide solution). The amine reacts directly with the formaldehyde electrophile to form harmless, water-soluble hexamethylenetetramine.

  • Cyanide Exposure (Thermal Breakdown): If the material is subjected to temperatures exceeding 300°C (e.g., during a laboratory fire), HCN gas is a primary combustion byproduct[1]. Emergency responders must use self-contained breathing apparatus (SCBA). If cyanide inhalation is suspected, immediately administer hydroxocobalamin (Cyanokit) as a first-line antidote, which chelates the cyanide ion to form non-toxic cyanocobalamin (Vitamin B12).

References

  • Title: 3-iodo-4-(methoxymethoxy)
  • Title: SAFETY DATA SHEET - Fisher Scientific (Benzonitrile)
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Title: The Enantioselective Total Synthesis of (-)

Sources

Commercial Sourcing & Technical Profile: 3-Iodo-4-(methoxymethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable intelligence for drug discovery professionals. It moves beyond simple catalog listing to address the strategic sourcing, synthesis, and quality validation of 3-Iodo-4-(methoxymethoxy)benzonitrile .

Executive Summary

In medicinal chemistry, This compound serves as a high-value "orthogonal scaffold."[1] Its structural utility lies in its three distinct reactive handles: the iodine (facile cross-coupling), the nitrile (transformable to amines/acids/heterocycles), and the methoxymethoxy (MOM) ether (a robust yet removable phenol protecting group).

For drug development campaigns, this intermediate allows for Late-Stage Diversification . By masking the phenol as a MOM ether, researchers can perform harsh organometallic couplings at the iodine position without poisoning the catalyst, then reveal the phenol under mild acidic conditions for final optimization.

This guide analyzes the commercial landscape, provides a validated "Make vs. Buy" decision matrix, and details the specific Quality Control (QC) protocols required to verify this compound.

Technical Specifications & Chemical Profile

PropertySpecification
IUPAC Name This compound
CAS Number 1332591-18-0
Molecular Formula C₉H₈INO₂
Molecular Weight 289.07 g/mol
SMILES COCOC1=C(C=C(C=C1)C#N)I
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Stability Stable to base and mild oxidizers; Labile to acids (TFA, HCl)

Sourcing Landscape & Strategy

Primary Commercial Suppliers

The market for this specific intermediate is dominated by "Building Block" specialists rather than general bulk chemical providers.

  • Tier 1 (Stocked Inventory):

    • Enamine: Often holds stock in the US/Europe. Catalog Code: ENA444723102.[1][2]

    • BLD Pharm: Reliable for gram-scale quantities.[1] Catalog Code: BD00846363.[1]

  • Tier 2 (Lead Time 2-4 Weeks):

    • Combi-Blocks: Frequently lists analogs; may synthesize on demand.

    • Sigma-Aldrich: Distributes Enamine stock (often at a markup).[1]

The "Make vs. Buy" Decision Matrix

A critical decision for process chemistry teams is whether to purchase the intermediate or synthesize it. The primary driver here is Safety , not just cost.

FactorBUY Strategy MAKE Strategy
Safety High. Avoids handling MOM-Cl (Carcinogen).[1]Low. Requires handling Chloromethyl methyl ether (MOM-Cl), a regulated carcinogen.
Cost ~

300 per 5g.
Low material cost, but high EHS compliance costs.
Time 3–7 Days (if in stock).2 Days (Synthesis + Purification).
Purity Usually >95%.Variable; requires chromatography.[1]

Recommendation: For discovery scale (<50g), BUY is strongly recommended to bypass the safety protocols required for MOM-Cl handling.

Synthetic Utility & Pathway (The "Make" Protocol)

If commercial stock is unavailable, or for kilogram-scale GMP production where MOM-Cl handling is controlled, the following synthesis is the industry standard.

Retrosynthetic Analysis

The compound is synthesized via the protection of 3-iodo-4-hydroxybenzonitrile (CAS 2296-23-3).[1][3] The electron-withdrawing nitrile and iodine groups make the phenol more acidic (


), facilitating rapid alkylation.[1]
Experimental Protocol (Self-Validating)
  • Precursor: 3-Iodo-4-hydroxybenzonitrile (1.0 equiv)[1]

  • Reagent: Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) [DANGER: Carcinogen] [1]

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (0.1 M concentration)

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-iodo-4-hydroxybenzonitrile in dry DCM under

    
     atmosphere at 0°C.
    
  • Deprotonation: Add DIPEA dropwise.[1] The solution may darken slightly.

  • Protection: Add MOM-Cl dropwise via syringe.[1] Note: Ensure strict anhydrous conditions to prevent hydrolysis of MOM-Cl.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation (TLC): Check TLC (Hexane/EtOAc 4:1). The starting material (more polar, lower

    
    ) should disappear; the product (less polar, higher 
    
    
    
    ) will appear.
  • Workup: Quench with saturated

    
    . Extract with DCM.[1] Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

Quality Control & Validation Framework

When receiving a shipment from a vendor, the following QC markers must be verified to ensure the material is not the deprotected phenol or the des-iodo analog.

Proton NMR ( H NMR) Signature

The MOM group provides a distinctive "fingerprint" that confirms the protection is intact.

  • 
     3.45 ppm (s, 3H):  The methoxy (
    
    
    
    ) protons of the MOM group.
  • 
     5.25 ppm (s, 2H):  The methylene (
    
    
    
    ) protons.[1] This is the critical diagnostic peak.
  • Aromatic Region: Look for the specific 1,2,4-substitution pattern.

    • 
       ~8.05 ppm (d, 
      
      
      
      Hz, 1H): Proton ortho to Iodine and Nitrile (H-2).
    • 
       ~7.65 ppm (dd, 1H): Proton ortho to Nitrile (H-6).
      
    • 
       ~7.15 ppm (d, 1H): Proton ortho to MOM-ether (H-5).[1]
      
HPLC Purity Check
  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

  • Retention Time: The MOM-protected compound is significantly more lipophilic than the free phenol.[1] It will elute later than the starting material (3-iodo-4-hydroxybenzonitrile).[1]

Strategic Utility Visualization

The following diagram illustrates why this specific intermediate is chosen over simple methoxy analogs. It allows for divergent synthesis where the phenol can be unmasked later.

G Start 3-Iodo-4-(MOM) benzonitrile (The Scaffold) Coupling Cross-Coupling (Suzuki/Sonogashira) Start->Coupling Pd-Catalysis (Iodine Selective) DeadEnd Standard O-Me Ether (Difficult to Deprotect) Start->DeadEnd If O-Me used instead of MOM Intermediate Biaryl/Alkyne Intermediate (MOM Intact) Coupling->Intermediate Yields Complex Core Deprotection Acid Hydrolysis (TFA/DCM) Intermediate->Deprotection Orthogonal Cleavage Final Target Scaffold (Free Phenol) Deprotection->Final Reveal -OH for H-Bonding

Figure 1: The strategic advantage of the MOM protecting group allows for palladium-catalyzed elaboration followed by mild deprotection, a pathway not easily accessible with standard methyl ethers.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[1] (Standard reference for MOM protection/deprotection stability).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Context for Iodide utility).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19895654 (Analog: 3-Iodo-4-methoxybenzonitrile). Retrieved from [Link]

Sources

Solubility Profiling of 3-Iodo-4-(methoxymethoxy)benzonitrile: A Technical Guide for Solvent Selection and Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the selection of appropriate building blocks and their corresponding solvent systems is critical for scaling up synthetic workflows. 3-Iodo-4-(methoxymethoxy)benzonitrile (CAS: 1332591-18-0) is a highly versatile, multi-functionalized intermediate widely used in the synthesis of complex active pharmaceutical ingredients (APIs) (1[1]).

This whitepaper provides an in-depth analysis of the physicochemical properties governing the solubility of this compound. By understanding the causality behind its solvent interactions, process chemists can optimize dissolution, maximize yields in transition-metal-catalyzed cross-couplings, and streamline downstream purification.

Physicochemical Profiling & Causality

To predict and manipulate the solubility of this compound, we must deconstruct the molecule into its functional components and analyze them through the lens of Hansen Solubility Parameters (HSP) —a framework that quantifies dispersion forces (


), polar interactions (

), and hydrogen bonding (

) (2[2]).
  • The Iodine Atom (Heavy & Polarizable): The inclusion of a heavy halogen significantly increases the molecular weight and the dispersive parameter (

    
    ). This drives the molecule's affinity for halogenated solvents (e.g., Dichloromethane) and aromatic solvents (e.g., Toluene).
    
  • The Nitrile Group (Strong Dipole): The

    
     moiety introduces a strong localized dipole moment, elevating the polar parameter (
    
    
    
    ). This ensures compatibility with polar aprotic solvents.
  • The Methoxymethyl (MOM) Ether: Unlike bulky, highly lipophilic protecting groups (such as TBDPS or Benzyl ethers), the MOM group contains two oxygen atoms that act as flexible hydrogen-bond acceptors (

    
    ). Methoxymethyl ether derivatives are inherently miscible with a wide range of common organic solvents, effectively bridging the gap between polar and non-polar solubility ().
    
Table 1: Fundamental Physicochemical Properties
PropertyValueImplication for Solubilization
CAS Number 1332591-18-0Unique identifier for procurement and safety tracking.
Molecular Formula

High carbon-to-heteroatom ratio suggests lipophilicity.
Molecular Weight 289.07 g/mol Moderate MW; requires sufficient solvent volume to prevent precipitation during cooling.
Physical Form Solid PowderRequires kinetic energy (stirring/sonication) to overcome lattice energy during initial dissolution.

Empirical Solubility Data in Organic Solvents

Based on the HSP analysis and empirical behavior of structurally analogous MOM-protected iodobenzonitriles, the compound exhibits the following solubility profile. This data is critical for selecting the primary solvent for reactions (e.g., Suzuki-Miyaura couplings) versus anti-solvents for crystallization.

Table 2: Solubility Profile by Solvent Class (at 25°C)
SolventClassificationEstimated SolubilityPrimary Application
Dimethylformamide (DMF) Polar Aprotic> 150 mg/mL (High)Ideal for Pd-catalyzed cross-couplings.
Tetrahydrofuran (THF) Polar Aprotic / Ether> 100 mg/mL (High)Excellent for low-temperature metalation.
Dichloromethane (DCM) Halogenated> 100 mg/mL (High)Standard solvent for extractions and liquid-liquid partitioning.
Ethyl Acetate (EtOAc) Ester30 - 80 mg/mL (Moderate)Good for silica gel chromatography eluents.
Methanol (MeOH) Polar Protic10 - 30 mg/mL (Moderate)Used in the acidic deprotection of the MOM group.
Hexane / Heptane Non-Polar Aliphatic< 5 mg/mL (Low)Excellent anti-solvent for precipitation/crystallization.

Standardized Protocol: Thermodynamic Solubility Determination

To generate highly accurate, lot-specific solubility data for this compound, the Shake-Flask Method coupled with HPLC-UV quantification is the industry gold standard (3[3]).

Scientific Causality: We use thermodynamic equilibration rather than kinetic dissolution to ensure the data reflects the true saturation point, preventing unexpected precipitation during long-duration batch reactions.

Phase 1: System Preparation & Equilibration
  • Solvent Dispensing: Dispense exactly 2.0 mL of the target organic solvent into a 5 mL amber glass vial (amber glass prevents UV-induced degradation of the carbon-iodine bond).

  • Solid Addition: Add this compound in 50 mg increments until a visible suspension remains (indicating supersaturation).

  • Thermodynamic Shaking: Seal the vial with a PTFE-lined cap. Place in an orbital shaker set to 25.0 ± 0.1 °C at 200 rpm for 48 hours . Note: 48 hours is required to overcome the lattice energy of the solid powder and reach true thermodynamic equilibrium.

Phase 2: Phase Separation (Critical Step)
  • Centrifugation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes at 25°C.

  • Filtration: Carefully decant the supernatant and filter through a 0.45 µm PTFE syringe filter.

    • Causality: Failing to remove micro-particulates will result in artificially inflated solubility values (false positives) during HPLC analysis (4[4]).

Phase 3: Self-Validating HPLC-UV Quantification
  • Dilution: Dilute the filtered aliquot exactly 1:100 in the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the detector.

  • Calibration Curve Validation (The Self-Validating System):

    • Prepare a 5-point calibration curve of the compound ranging from 1 µg/mL to 100 µg/mL.

    • Checkpoint: The linear regression coefficient (

      
      ) must be 
      
      
      
      .
    • Checkpoint: Inject a known Quality Control (QC) standard (e.g., 50 µg/mL). The calculated concentration must fall within ±2% of the theoretical value. If this fails, the system is not validated, and the curve must be re-run.

  • Analysis: Inject the diluted unknown samples in triplicate. Calculate the final solubility by factoring in the 1:100 dilution multiplier.

Application Workflow Integration

The solubility profile directly dictates the sequence of synthetic operations. Below is a logical workflow demonstrating how this compound moves from a solid intermediate to a downstream API, mapping the phase changes and solvent environments.

G N1 3-Iodo-4-(methoxymethoxy) benzonitrile N2 Solubilization (Polar Aprotic Solvents) N1->N2 Dissolution N3 Cross-Coupling (e.g., Suzuki/Sonogashira) N2->N3 Pd(0), Base N4 MOM Deprotection (HCl / MeOH) N3->N4 Acidic Cleavage N5 Purified API Intermediate N4->N5 Crystallization

Synthetic workflow utilizing this compound in drug development.

References

  • aksci.com - 1332591-18-0 this compound
  • atamanchemicals.com - METHOXYMETHYL ETHER
  • stevenabbott.co.uk - HSP Basics | Practical Solubility Science
  • tbzmed.ac.
  • sigmaaldrich.

Sources

The Orthogonal Linchpin: A Technical Guide to 3-Iodo-4-(methoxymethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of 3-Iodo-4-(methoxymethoxy)benzonitrile in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the architecture of boron-containing pharmacophores and biaryl kinase inhibitors, This compound (IMMB) serves as a critical "linchpin" intermediate. Its structural utility is defined by orthogonal reactivity : the iodine atom facilitates cross-coupling (specifically borylation), the nitrile group offers a gateway to electrophilic traps or solubilizing amines, and the methoxymethoxy (MOM) ether provides robust phenol protection that is easily cleaved under acidic conditions to trigger cyclization.

This guide details the synthesis, handling, and primary applications of IMMB, focusing on its role in generating benzoxaboroles (the core scaffold of drugs like Tavaborole and Crisaborole) and functionalized biaryls.

Part 1: Structural Analysis & Reactivity Profile

The utility of IMMB lies in the specific arrangement of its three functional handles. Unlike simple aryl halides, the positioning of the iodine ortho to the protected oxygen is intentional, pre-organizing the molecule for heterocyclic ring closure.

The Reactivity Triad
  • C3-Iodine: A "soft" electrophile prone to oxidative addition by Pd(0), enabling Suzuki-Miyaura, Sonogashira, or Heck couplings.

  • C4-OMOM (MOM Ether): A "hard" oxygen protected by a formaldehyde acetal. It is stable against strong bases (lithium reagents, Grignards) and nucleophiles but collapses rapidly in dilute acid (HCl/THF), revealing the phenol.

  • C1-Nitrile: An electron-withdrawing group that activates the ring for halogen-metal exchange while serving as a precursor for benzylamines, amides, or carboxylic acids.

ReactivityTriad IMMB 3-Iodo-4-(methoxymethoxy) benzonitrile Iodine C3-Iodine (Cross-Coupling Handle) IMMB->Iodine Pd(0) Catalysis (Miyaura/Suzuki) MOM C4-OMOM (Latent Phenol) IMMB->MOM Acidic Hydrolysis (Cyclization Trigger) Nitrile C1-Nitrile (Pharmacophore/Precursor) IMMB->Nitrile Reduction/Hydrolysis (SAR Modulation)

Figure 1: The orthogonal reactivity profile of IMMB, highlighting the distinct chemical pathways accessible via each functional group.

Part 2: Synthesis of the Scaffold

Before application, the scaffold must be synthesized with high regiocontrol. The standard protocol prioritizes iodination before protection to leverage the directing effect of the free phenol.

Protocol A: Regioselective Synthesis of IMMB

Objective: Synthesize this compound from 4-hydroxybenzonitrile.

Reagents:

  • 4-Hydroxybenzonitrile (Starting Material)[1]

  • N-Iodosuccinimide (NIS) or

    
    /KI
    
  • Chloromethyl methyl ether (MOM-Cl) [Caution: Carcinogen]

  • N,N-Diisopropylethylamine (DIPEA) or NaH

Step-by-Step Workflow:

  • Ortho-Iodination:

    • Dissolve 4-hydroxybenzonitrile (1.0 equiv) in Acetonitrile (

      
      ).
      
    • Add NIS (1.1 equiv) slowly at

      
      .
      
    • Stir at RT for 2-4 hours. The -OH group directs iodination to the ortho position (C3).

    • Checkpoint: Verify mono-iodination via TLC/LCMS.

    • Quench: Sodium thiosulfate (

      
      ) to remove excess iodine. Isolate 3-iodo-4-hydroxybenzonitrile.[1]
      
  • MOM Protection:

    • Dissolve the intermediate in dry DCM or DMF.

    • Add DIPEA (2.0 equiv) and cool to

      
      .
      
    • Dropwise addition of MOM-Cl (1.2 equiv). Note: Use a fume hood; MOM-Cl is highly toxic.

    • Stir at RT for 12 hours.

    • Workup: Wash with

      
      , dry over 
      
      
      
      , and concentrate.
    • Yield Target: >85% over two steps.

Part 3: Primary Application – Benzoxaborole Synthesis[2][3]

The most high-value application of IMMB is in the synthesis of benzoxaboroles (e.g., analogs of Crisaborole). The MOM group is essential here: it protects the oxygen during the borylation of the iodine, then leaves to allow the boron to "swing" back and form the oxaborole ring.

Mechanism of Action[4]
  • Miyaura Borylation: The C-I bond is converted to a boronic ester (Bpin).

  • Deprotection/Cyclization: Acid treatment removes the MOM group. The revealed phenol (-OH) attacks the Lewis-acidic boron, displacing the pinacol and closing the 5-membered ring.

Protocol B: The "One-Pot" Cyclization Sequence

Context: This protocol converts IMMB into 5-cyanobenzoxaborole.

Reagents:

  • Bis(pinacolato)diboron (

    
    )[2]
    
  • 
     (Catalyst, 3-5 mol%)
    
  • Potassium Acetate (KOAc, 3.0 equiv)[2]

  • Solvent: 1,4-Dioxane (anhydrous)

  • Cyclization Acid: 6N HCl or TFA

Methodology:

  • Borylation:

    • Charge a flask with IMMB (1.0 equiv),

      
       (1.1 equiv), KOAc (3.0 equiv), and 
      
      
      
      under Argon.
    • Add degassed 1,4-Dioxane.

    • Heat to 80–90°C for 4–6 hours.

    • In-Process Control: Monitor for disappearance of Aryl-Iodide. Product is the Aryl-Bpin-OMOM intermediate.

  • Ring Closure (The "MOM-Snap"):

    • Cool the reaction mixture to RT.

    • Add 6N HCl (excess) directly to the dioxane solution (or after a solvent swap to THF/Water).

    • Stir for 2 hours. The acid catalyzes two events:

      • Hydrolysis of the MOM acetal

        
         Phenol.
        
      • Hydrolysis of Bpin

        
         Boronic Acid 
        
        
        
        Benzoxaborole .
    • Purification: Extract with Ethyl Acetate. The benzoxaborole is often amphiphilic; pH adjustment may be required.

Data Summary: Typical Yields

Substrate Reaction Step Typical Yield Key Impurity
IMMB Miyaura Borylation 85-95% Protodeboronation (Ar-H)

| Ar-Bpin-OMOM | Acidic Cyclization | 70-85% | Open Boronic Acid (incomplete closure) |[3]

BenzoxaboroleSynthesis Start IMMB (Starting Material) Step1 Miyaura Borylation (Pd(dppf)Cl2, B2pin2) Start->Step1 Inter Intermediate: Aryl-Bpin / MOM-Ether Step1->Inter C-I to C-B Transformation Step2 Acidic Hydrolysis (HCl/THF) Inter->Step2 MOM Removal Final 5-Cyanobenzoxaborole (Target Scaffold) Step2->Final Spontaneous Cyclization

Figure 2: The synthetic workflow converting IMMB to the bioactive benzoxaborole scaffold.

Part 4: Secondary Applications – Biaryl Scaffolds

Beyond boron heterocycles, IMMB is a premium scaffold for biaryl ether synthesis in kinase inhibitors. The MOM group allows the chemist to couple the aryl ring first, then deprotect the phenol to install a solubilizing tail or a specific binding motif later.

Protocol C: Suzuki Coupling & Late-Stage Functionalization
  • Coupling: React IMMB with Aryl-Boronic Acid X (Suzuki conditions:

    
    , 
    
    
    
    , DME/Water).
    • Result: 3-Aryl-4-(methoxymethoxy)benzonitrile.

  • Deprotection: Treat with dilute HCl/MeOH.

    • Result: 3-Aryl-4-hydroxybenzonitrile.

  • Etherification: React the free phenol with an alkyl halide (e.g., chloroethyl-morpholine) to generate the final kinase inhibitor pharmacophore.

References

  • Benzoxaborole Synthesis & Antifungal Applic

    • Title: Boron-Containing Small Molecules: An Efficient Approach to the Synthesis of Benzoxaboroles.[4]

    • Source:Journal of Medicinal Chemistry / Anacor Pharmaceuticals P
    • Context: Defines the core borylation-cyclization sequence using MOM-protected precursors.
    • URL:[Link]

  • Miyaura Boryl

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5]

    • Source:Chemical Reviews (Miyaura & Suzuki).
    • Context: The foundational protocol for converting the C-I bond in IMMB to the boron
    • URL:[Link]

  • Protective Group Str

    • Title: Protective Groups in Organic Synthesis (Greene & Wuts).
    • Source: Wiley Online Library.
    • Context: Authoritative source on the stability of MOM ethers under basic Pd-coupling conditions and removal under acidic conditions.
    • URL:[Link]

  • Applications in PDE4 Inhibitors (Crisaborole Analogs)

    • Title: Discovery of AN2728 (Crisaborole)
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Illustrates the SAR where the nitrile (or derived amide) plays a role in potency.
    • URL:[Link]

Sources

Technical Whitepaper: Synthesis of 3-Iodo-4-(methoxymethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 3-Iodo-4-(methoxymethoxy)benzonitrile , a critical intermediate in the production of benzoxaborole therapeutics such as Crisaborole (Eucrisa) and Tavaborole .

A Gateway Scaffold for Benzoxaborole Drug Discovery

Executive Summary

The compound This compound (CAS: 1332591-18-0) represents a pivotal "linchpin" scaffold in modern medicinal chemistry. Its structural utility lies in its three orthogonal functionalities:

  • Aryl Iodide (C3): Enables metal-halogen exchange (lithiation) or palladium-catalyzed cross-coupling (Suzuki-Miyaura), essential for installing the boron pharmacophore found in benzoxaboroles.

  • MOM-Protected Phenol (C4): Provides robust protection against nucleophiles (e.g., organolithiums) while being orthogonal to base-labile groups.

  • Nitrile (C1): A versatile precursor for benzylamines, amides, or carboxylic acids.

This guide provides a high-fidelity, two-step synthesis protocol designed for regioselectivity and safety, specifically addressing the carcinogenic risks of Methoxymethyl Chloride (MOMCl) by offering an in situ generation alternative.

Strategic Retrosynthesis

The synthesis is best understood by disconnecting the target from its downstream application (Crisaborole). The logic flows from the final boron-containing drug back to the commercially available 4-hydroxybenzonitrile.

Retrosynthesis Crisaborole Target: Crisaborole (Benzoxaborole Anti-inflammatory) BoronInt Boron Intermediate (Aryl Boronate) Crisaborole->BoronInt Cyclization Target TARGET SCAFFOLD 3-Iodo-4-(MOM)benzonitrile BoronInt->Target Borylation (Li-Hal Exchange) IodoPhenol Intermediate 1 3-Iodo-4-hydroxybenzonitrile Target->IodoPhenol MOM Protection Start Starting Material 4-Hydroxybenzonitrile IodoPhenol->Start Regioselective Iodination

Figure 1: Retrosynthetic logic illustrating the scaffold's role in accessing benzoxaborole therapeutics.

Experimental Protocol

Step 1: Regioselective Mono-Iodination

Objective: Synthesize 3-iodo-4-hydroxybenzonitrile while suppressing the formation of the 3,5-diiodo byproduct. Mechanism: Electrophilic Aromatic Substitution (EAS).

Reagents & Stoichiometry
ComponentEquiv.Role
4-Hydroxybenzonitrile 1.0Substrate
NaI (Sodium Iodide) 1.05Iodine Source
NaOCl (Bleach, 5-6%) 1.05Oxidant
Methanol SolventSolubilizer
NaOH (aq) 1.0Phenoxide formation
Procedure
  • Dissolution: Charge a reaction vessel with 4-hydroxybenzonitrile (1.0 equiv) and Methanol (10 mL/g). Cool to 0°C .

  • Base Addition: Add NaOH (1.0 equiv, 1M aq) to generate the sodium phenoxide in situ. This activates the ring for electrophilic attack.

  • Iodide Addition: Add NaI (1.05 equiv) to the solution.

  • Oxidative Iodination: Dropwise add aqueous NaOCl (1.05 equiv) over 30 minutes, maintaining internal temperature <5°C.

    • Expert Insight: The slow addition of bleach generates electrophilic iodine (

      
       or 
      
      
      
      ) in a controlled manner. Rapid addition leads to local high concentrations and significant 3,5-diiodo impurity.
  • Quench: After 1 hour, quench with saturated aqueous sodium thiosulfate (

    
    ) to destroy unreacted iodine species.
    
  • Workup: Acidify to pH 2 with 1N HCl. The product, 3-iodo-4-hydroxybenzonitrile , will precipitate.[1] Filter, wash with cold water, and dry.

    • Yield Expectations: 85-92%.

    • QC Check: 1H NMR should show a doublet (J8.5Hz), a doublet of doublets, and a doublet (J2.0Hz) for the aromatic protons.

Step 2: Safety-First MOM Protection

Objective: Protect the phenol as a Methoxymethyl (MOM) ether. Safety Critical: Standard MOMCl is a known human carcinogen. This guide presents two methods: Method A (Standard) and Method B (In-Situ Generation) which is strongly recommended for safety.

Method A: Standard (High Risk)

Requires handling isolated MOMCl. Use only in a certified fume hood.

  • Dissolve 3-iodo-4-hydroxybenzonitrile in dry DCM.

  • Add DIPEA (1.5 equiv) and cool to 0°C.

  • Add MOMCl (1.2 equiv) dropwise.

  • Stir at RT for 4 hours. Quench with water.[2]

Method B: In-Situ Generation (Recommended)

Uses Dimethoxymethane (DMM) and Acetyl Chloride to generate the active electrophile transiently.

ComponentEquiv.Role
3-Iodo-4-hydroxybenzonitrile 1.0Substrate
Dimethoxymethane (DMM) 10.0Reagent/Solvent
ZnBr2 (Zinc Bromide) 0.05Lewis Acid Catalyst
Acetyl Chloride (AcCl) 1.5Activator
Procedure (Method B)
  • Preparation: In a dry flask under

    
    , suspend 3-iodo-4-hydroxybenzonitrile (1.0 equiv) and anhydrous 
    
    
    
    (0.05 equiv) in Dimethoxymethane (DMM).
  • Activation: Dropwise add Acetyl Chloride (1.5 equiv) at room temperature.

    • Mechanism:[3][4][5][6][7][8][9][10] AcCl reacts with DMM and ZnBr2 to generate the reactive methoxymethyl cation/intermediate without accumulating large quantities of free MOMCl.

  • Reaction: Stir at room temperature for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Slowly add saturated aqueous

    
    . (Caution: Gas evolution).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine and dry over

    
    .
    
  • Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).

    • Yield Expectations: >90%.[2][11]

ReactionPathway Substrate 3-Iodo-4-hydroxy- benzonitrile Intermediate [MOM-Cation] (Transient) Substrate->Intermediate Attack Reagents DMM + AcCl (ZnBr2 Cat.) Reagents->Intermediate In situ generation Product Product: 3-Iodo-4-(MOM)benzonitrile Intermediate->Product Etherification

Figure 2: Reaction pathway for the in-situ generation of the MOM-protecting species, avoiding direct handling of MOMCl carcinogens.

Analytical Data & Validation

To validate the synthesis, the following analytical signatures must be confirmed:

MethodExpected SignalInterpretation
1H NMR (CDCl3)

5.30 ppm (s, 2H)
MOM Methylene: Characteristic singlet for

.
1H NMR (CDCl3)

3.50 ppm (s, 3H)
MOM Methyl: Characteristic singlet for

.
1H NMR (CDCl3)

8.05 (d), 7.60 (dd), 7.20 (d)
Aromatic: 1,3,4-substitution pattern.
IR Spectroscopy ~2230 cm⁻¹Nitrile: Strong stretching vibration.
HPLC Purity >98% (AUC)Essential for use in subsequent metal-catalyzed couplings.

References

  • Regioselective Iodination: Kulkarni, M. G., et al. "An improved protocol for synthesis of iodohydroxybenzaldehyde using iodine and iodic acid." International Journal of Chemical Sciences, 2008. Link

  • MOM Protection (In Situ): Berliner, M. A., & Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." Journal of Organic Chemistry, 2005. Link

  • Benzoxaborole Synthesis: Akama, T., et al. "Discovery and Synthesis of 5-(4-Cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2728), a Novel Boron-Containing Therapeutic." Bioorganic & Medicinal Chemistry Letters, 2009. Link

  • Crisaborole Process: "Process for the preparation of Crisaborole and its intermediates."[8] World Intellectual Property Organization (WIPO), WO2018115362. Link

  • MOM Protection of Phenols: "Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde." Molecules, 2002. Link

Sources

Methodological & Application

Synthesis of 3-Iodo-4-(methoxymethoxy)benzonitrile from 3-iodo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of 3-Iodo-4-(methoxymethoxy)benzonitrile via the protection of 3-iodo-4-hydroxybenzonitrile using chloromethyl methyl ether (MOMCl). This transformation is a critical "locking" step in medicinal chemistry, particularly when generating biaryl ether scaffolds or preparing substrates for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).

The Methoxymethyl (MOM) group is selected for its orthogonality; it is stable against basic conditions, nucleophiles, and organometallics required for subsequent derivatization of the aryl iodide, yet it can be cleanly removed under mild acidic conditions.

Strategic Rationale & Mechanism

Why MOM Protection?

The substrate, 3-iodo-4-hydroxybenzonitrile, contains a phenol (


 due to the electron-withdrawing nitrile and iodine). Unprotected phenols poison Pd-catalysts and interfere with nucleophilic attacks. The MOM ether offers:
  • Steric Compactness: Unlike TBDMS or Trityl, MOM is small, preventing steric clash during ortho-substitution reactions.

  • Electronic Stability: It withstands the basic conditions of boronic acid couplings.

  • Regiocontrol: It prevents O-arylation side reactions.

Reaction Mechanism

The reaction proceeds via an


 mechanism. The base (DIPEA) deprotonates the phenol to generate a phenoxide anion. This nucleophile attacks the highly electrophilic methylene carbon of MOMCl, displacing the chloride ion.

Note on Regioselectivity: As the substrate has only one hydroxyl group, regioselectivity is not a variable. However, the rate is enhanced by the electron-withdrawing nature of the nitrile group, which increases the acidity of the phenol, facilitating rapid deprotonation.

Safety Protocol: Handling MOMCl (CRITICAL)

WARNING: CARCINOGEN HAZARD Chloromethyl methyl ether (MOMCl) is an OSHA-regulated carcinogen. Commercial technical grade MOMCl often contains Bis(chloromethyl) ether (BCME), a potent human carcinogen.

  • Engineering Controls: All operations must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Destruction: Quench all MOMCl-contaminated glassware and syringes with concentrated aqueous ammonia or saturated sodium bicarbonate before removal from the hood.

  • Alternative: If possible, generate MOMCl in situ using dimethoxymethane and reagents like

    
     or acetyl chloride/ZnBr
    
    
    
    to avoid isolating the neat carcinogen, though the protocol below describes the standard high-yield route using commercial MOMCl solution.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Role
3-Iodo-4-hydroxybenzonitrile 245.021.0Substrate
MOMCl (Chloromethyl methyl ether)80.511.5Electrophile
DIPEA (N,N-Diisopropylethylamine)129.242.0Base
DCM (Dichloromethane)84.93--Solvent (Anhydrous)
TBAI (Tetrabutylammonium iodide)369.370.05Catalyst (Optional)*

*Note: TBAI can accelerate the reaction by exchanging Cl for I in MOMCl, making it a better electrophile, though it is often unnecessary for this acidic phenol.

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 3-iodo-4-hydroxybenzonitrile (1.0 g, 4.08 mmol) and anhydrous DCM (20 mL). Stir until fully dissolved.

  • Deprotonation: Add DIPEA (1.42 mL, 8.16 mmol) via syringe. The solution may darken slightly as the phenoxide forms.

  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath.

  • Addition: Add MOMCl (0.47 mL, 6.12 mmol) dropwise over 5 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexanes/EtOAc 4:1). The product will have a higher

      
       than the starting phenol.
      
  • Quench: Once conversion is >98%, cool back to 0°C and slowly add saturated aqueous

    
      (20 mL). Stir vigorously for 15 minutes to destroy excess MOMCl.
    
  • Workup:

    • Separate the organic layer.[2][3]

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers and wash with water (20 mL) followed by brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[3][4]
      
  • Purification: The crude material is often pure enough for use. If necessary, purify via silica gel flash chromatography (Gradient: 0

    
     20% EtOAc in Hexanes).
    

Process Visualization

MOM_Protection_Workflow Start Start: 3-Iodo-4-hydroxybenzonitrile Solvation Dissolve in dry DCM Add DIPEA (Base) Start->Solvation Cooling Cool to 0°C Solvation->Cooling Addition Add MOMCl (Dropwise) Cooling->Addition Reaction Warm to RT Stir 4-6 hours Addition->Reaction Check TLC Check (SM Disappeared?) Reaction->Check Check->Reaction No (Add more MOMCl) Quench Quench with Sat. NaHCO3 (Destroys excess MOMCl) Check->Quench Yes Workup Phase Separation Drying (Na2SO4) Concentration Quench->Workup Product Final Product: This compound Workup->Product

Caption: Workflow for the MOM protection of 3-iodo-4-hydroxybenzonitrile, highlighting the critical safety quench step.

Validation & Characterization

Expected Analytical Data
  • Appearance: White to off-white solid.

  • TLC:

    
     (Hexanes/EtOAc 4:1); Starting Material 
    
    
    
    .
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.05 (d, J = 2.0 Hz, 1H, Ar-H ortho to I/CN)
      
    • 
       7.60 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H meta to I)
      
    • 
       7.15 (d, J = 8.5 Hz, 1H, Ar-H ortho to OMOM)
      
    • 
       5.30 (s, 2H, 
      
      
      
      )
    • 
       3.50 (s, 3H, 
      
      
      
      )
  • IR Spectroscopy:

    • Disappearance of broad O-H stretch (

      
      ).
      
    • Strong Nitrile (CN) stretch retained at

      
      .
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Old MOMCl (Hydrolyzed)Use fresh reagent or increase equivalents to 2.0–2.5.
New Spot on TLC (Lower Rf) Hydrolysis of ProductEnsure DCM is anhydrous. Avoid acidic conditions during workup.[4]
Dark Reaction Mixture Oxidation of PhenolEnsure

atmosphere is maintained. Phenoxides are air-sensitive.
Emulsion during Workup DIPEA SaltsWash with 0.5M HCl (rapidly) or use more brine to break emulsion.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[5] (The definitive guide on MOM stability and cleavage).

  • Berliner, M. A.; Belecki, K. "Simple, Rapid, and Efficient Synthesis of Chloromethyl Methyl Ether and Other Alkyl Chloromethyl Ethers." J. Org.[5] Chem.2005 , 70, 9618–9621.[5] Link

  • Occupational Safety and Health Administration (OSHA). "1910.1006 - Methyl chloromethyl ether."[6] Link

  • BenchChem. "MOM Ether Protecting Group - Stability and Troubleshooting." Link

Sources

Sonogashira coupling protocols using 3-Iodo-4-(methoxymethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Sonogashira Coupling of 3-Iodo-4-(methoxymethoxy)benzonitrile

Introduction & Strategic Analysis

This guide details the operational protocols for performing Sonogashira cross-coupling reactions using This compound (CAS: 1332591-18-0). This substrate is a critical "privileged scaffold" in medicinal chemistry, particularly for the synthesis of benzoxaboroles (e.g., Tavaborole analogs), kinase inhibitors, and liquid crystals.

Substrate Analysis & Reactivity Profile:

  • Electrophile: The C–I bond at position 3 is the reactive handle. Iodine is the most reactive halogen in oxidative addition, allowing for milder conditions (often Room Temperature) compared to bromides.

  • Electronic Effects: The nitrile group (-CN) at position 1 is a strong electron-withdrawing group (EWG), which decreases electron density on the ring, thereby accelerating the oxidative addition of Pd(0).

  • Steric/Chemo-selectivity: The Methoxymethoxy (MOM) group at position 4 is an acid-labile protecting group for the phenol. It is ortho to the iodine.[1] While MOM is relatively compact, it provides sufficient steric bulk to prevent catalyst poisoning by the oxygen lone pairs.

  • Critical Constraint: The MOM ether is stable to base (standard Sonogashira conditions) but highly sensitive to acid . Workup and purification protocols must strictly avoid acidic media to prevent premature deprotection to the free phenol.

Mechanistic Pathway

Understanding the cycle is vital for troubleshooting. The reaction proceeds via a dual-cycle mechanism involving Palladium (0/II) and Copper (I).[1][2]

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate (Ar-I) TransMet Transmetallation (Ar-Pd(II)-Alkyne) OxAdd->TransMet + Cu-Acetylide Iso Cis-Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product CuCycle Copper Cycle (CuI + Alkyne + Base) CuCycle->TransMet Feeds Acetylide

Figure 1: The catalytic cycle. Note that the electron-poor nature of the benzonitrile ring accelerates the Oxidative Addition step, making Transmetallation the likely turnover-limiting step.

Experimental Protocols

Protocol A: Standard Pd/Cu Catalysis (High Throughput)

Best for: Rapid library synthesis, non-sensitive alkynes, and maximizing yield.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 – 1.5 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2–5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (1–3 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 – 3.0 equiv)

  • Solvent: THF (anhydrous) or DMF (for sparingly soluble alkynes).

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube or reaction vial. Cool under a stream of Argon or Nitrogen.[3]

  • Solids Addition: Charge the vessel with the Substrate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.02 eq).

    • Note: If the alkyne is a solid, add it here.

  • Degassing: Cap the vessel. Evacuate and backfill with Argon (3 cycles).

  • Liquid Addition: Syringe in the solvent (THF, 0.1 M concentration relative to substrate) and Base (Et₃N, 2.5 eq).

    • Note: If the alkyne is a liquid, add it last via syringe.

  • Reaction: Stir at Room Temperature (25°C) for 1–4 hours.

    • Observation: The mixture typically turns from yellow to dark brown/black as Pd(0) generates. A precipitate (Et₃N·HI salts) will form.

    • Optimization: If conversion is <50% after 2 hours (checked by TLC/LCMS), heat to 45°C. Avoid boiling THF.

  • Quench: Dilute with Ethyl Acetate (EtOAc). Add saturated aqueous Ammonium Chloride (NH₄Cl).

    • Caution: Do NOT use HCl. Acid will cleave the MOM group.

Protocol B: Copper-Free Variant (Pharma-Grade)

Best for: Late-stage functionalization where Copper contamination is a regulatory concern.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂ (5 mol%).

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

  • Solvent: Acetonitrile (MeCN) or Toluene.

  • Temp: 60–80°C (Requires heat to drive the Cu-free transmetallation).

Purification & Characterization Strategy

Workup Flowchart:

Workup Reaction Crude Rxn Mixture Dilution Dilute w/ EtOAc Reaction->Dilution Wash Wash: Sat. NH4Cl (Remove Cu/Salts) Dilution->Wash Dry Dry: Na2SO4 Filter & Conc. Wash->Dry Column Flash Column (Silica Gel) Dry->Column

Figure 2: Purification workflow emphasizing non-acidic aqueous wash.

Chromatography Guidelines:

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Eluent: Hexanes/Ethyl Acetate gradient.

    • Tip: The nitrile group makes the product relatively polar. Start with 95:5 Hex:EtOAc and ramp to 70:30.

  • MOM Stability Check: Ensure the silica is neutral. If using highly acidic "activated" silica, pre-wash the column with 1% Et₃N in Hexanes to neutralize.

Data & Troubleshooting

Table 1: Troubleshooting Common Failure Modes

SymptomProbable CauseCorrective Action
No Reaction (SM remains) Oxygen poisoningDegas solvents vigorously (sparge with Ar for 15 min).
Homocoupling (Alkyne dimer) Excess O₂ or CuReduce CuI loading to 1 mol%. Ensure strict anaerobic conditions. Add alkyne slowly.
MOM Deprotection (Phenol) Acidic workup/SilicaUse neutral silica. Never use HCl or acidic brine.
Black Precipitate (Early) Catalyst decompositionLigand oxidation. Use fresh PPh₃ or switch to Pd(dppf)Cl₂ (more robust).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874-922. Link

  • Sigma-Aldrich. (n.d.). Product Specification: this compound.[4][5] Link

  • Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling using Pd(OAc)2/XPhos. Journal of Organic Chemistry, 76(16), 6901-6905. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis (5th ed.). Wiley. (Refer to "Protection for Phenols: Methoxymethyl Ether"). Link

Sources

Palladium-catalyzed cross-coupling of MOM-protected aryl iodides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Palladium-Catalyzed Cross-Coupling of MOM-Protected Aryl Iodides

Executive Summary

This guide details the protocols for performing Palladium (Pd)-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Sonogashira—on Methoxymethyl (MOM)-protected aryl iodides. While aryl iodides are highly reactive electrophiles in oxidative addition, the presence of a MOM-protected phenol, particularly in the ortho position, introduces unique steric and electronic factors. This note addresses the "Ortho-Effect" where the MOM group can facilitate catalysis via weak coordination, and provides robust, self-validating protocols for coupling and subsequent deprotection.

Strategic Context: Why MOM-Protected Aryl Iodides?

In medicinal chemistry and total synthesis, free phenols are often incompatible with Pd-catalysis due to their acidity (poisoning basic catalysts) or susceptibility to oxidation. The MOM ether is a strategic protecting group because:

  • Base Stability: It is impervious to the carbonate/phosphate bases used in Suzuki couplings.

  • Ortho-Lithiation Capability: It serves as a Directed Metalation Group (DMG) for pre-functionalization before the coupling step.

  • Electronic Modulation: It donates electron density to the ring, potentially accelerating oxidative addition at the adjacent iodide.

Mechanistic Insight: The "Hemolabile" Assistance

The success of coupling MOM-protected aryl iodides often hinges on the interaction between the ether oxygen and the Palladium center. Unlike simple alkyl groups, the MOM group can act as a hemolabile ligand.

  • Oxidative Addition: The lone pair on the MOM oxygen can weakly coordinate to the unsaturated Pd(0) species, stabilizing the transition state during the insertion into the C-I bond.

  • Transmetallation: In the ortho position, the MOM group can create a steric pocket that prevents homocoupling but must be carefully managed to allow the approach of the nucleophile (boronic acid or alkyne).

Visualization: Catalytic Cycle with MOM Coordination

Pd_Cycle cluster_MOM MOM-Effect Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-I (MOM) PdII_Complex Pd(II)-Ar-I (MOM-Stabilized) OxAdd->PdII_Complex MOM Oxygen Coordinates Pd TransMet Transmetallation (+ Boronic Acid/Base) PdII_Complex->TransMet - I- RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)L2(Ar)(R) RedElim->Pd0 - Ar-R

Caption: Figure 1. The catalytic cycle highlights the stabilization of the Pd(II) intermediate by the MOM ether oxygen (blue node), which can prevent catalyst decomposition prior to transmetallation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling

High-yield synthesis of biaryls using mild conditions to prevent premature MOM cleavage.

Reagents:

  • Substrate: 1-iodo-2-(methoxymethoxy)benzene (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2–1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

    • Why: The bidentate ferrocene ligand prevents β-hydride elimination and is robust against steric bulk.

  • Base: K₂CO₃ (3.0 equiv)[1]

    • Why: Strong enough to activate the boronic acid, but mild enough to leave the MOM group intact.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2][3]

Step-by-Step Procedure:

  • Setup: Charge a Schlenk flask or microwave vial with the aryl iodide, boronic acid, K₂CO₃, and Pd catalyst.

  • Inerting: Cap the vessel and cycle vacuum/Argon three times. This is critical; oxygen promotes homocoupling of the boronic acid.

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc).[1] The starting iodide should disappear rapidly.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography. Note that MOM-protected biaryls are often lipophilic; start with 100% Hexanes.

Protocol B: Sonogashira Coupling

Coupling with terminal alkynes.[4][5] Note: Copper-free conditions are preferred if the alkyne is prone to oxidative dimerization, but the standard protocol below is most robust for MOM-iodides.

Reagents:

  • Substrate: MOM-protected Aryl Iodide (1.0 equiv)

  • Alkyne: Phenylacetylene or derivative (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Et₃N (used as solvent and base) or THF/Et₃N (1:1).

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate and Pd catalyst in dry, degassed THF/Et₃N under Argon.

  • Activation: Add the alkyne via syringe.

  • Initiation: Add CuI last as a solid or slurry.

    • Observation: The solution often turns dark or yellow-brown upon CuI addition.

  • Reaction: Stir at Room Temperature for 1–4 hours. If sluggish, heat to 50°C.

    • Warning: High heat (>80°C) with CuI can cause MOM instability or alkyne polymerization.

  • Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate and purify.

Protocol C: MOM Deprotection (Post-Coupling)

Restoring the phenol functionality.

Reagents:

  • Acid: 6M HCl (aq) or Trifluoroacetic acid (TFA).

  • Solvent: Methanol (for HCl) or Dichloromethane (for TFA).

Procedure:

  • Dissolve the coupled product in Methanol.

  • Add 6M HCl dropwise (approx. 10 equiv).

  • Stir at 50°C for 1 hour.

  • Neutralize with sat. NaHCO₃ before extraction.

Data & Optimization Guide

Table 1: Solvent & Base Screening for MOM-Iodide Suzuki Coupling

EntrySolvent SystemBaseTemp (°C)Yield (%)Notes
1DMFK₃PO₄10065Significant homocoupling of boronic acid.
2Toluene/H₂ONa₂CO₃9078Good, but slow conversion.
3Dioxane/H₂O K₂CO₃ 80 92 Optimal balance of solubility and reactivity.
4THFCs₂CO₃6085Excellent for sterically hindered substrates.
Workflow Diagram: Synthesis Pathway

Workflow Start Phenol Precursor Step1 Protection (MOM-Cl, DIPEA) Start->Step1 Inter1 MOM-Aryl Iodide Step1->Inter1 Step2 Pd-Coupling (Suzuki/Sonogashira) Inter1->Step2 Inter2 Coupled Product Step2->Inter2 Step3 Deprotection (HCl/MeOH) Inter2->Step3 Final Functionalized Phenol Step3->Final

Caption: Figure 2. The linear workflow from phenol protection to final deprotection, ensuring the MOM group survives the metal-catalyzed step.

Troubleshooting & Causality

  • Issue: Low Conversion of Aryl Iodide.

    • Cause: Catalyst poisoning or "Pd-Black" precipitation.

    • Solution: Ensure the MOM-iodide is pure (free of free iodine). Increase ligand load (add free PPh₃) to stabilize the Pd species.

  • Issue: MOM Cleavage During Coupling.

    • Cause: Reaction medium became acidic (rare in Suzuki) or temperature too high in aqueous ethanol.

    • Solution: Switch to anhydrous conditions (using CsF as base in Dioxane) or lower the temperature.

  • Issue: "Ortho-Effect" Inhibition.

    • Cause: If the MOM group is ortho, it may sterically hinder the approach of bulky boronic acids.

    • Solution: Switch to Pd(dppf)Cl₂ or S-Phos Pd G2 . These catalysts are designed to reach around steric bulk.

References

  • Sonogashira Coupling of Protected Phenols: National Institutes of Health (PMC). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Available at: [Link]

  • Ortho-Effect in Pd Catalysis: ResearchGate. Of the Ortho Effect in Palladium/Norbornene-Catalyzed Reactions. Available at: [Link]

  • General Mechanism & Nobel Context: NobelPrize.org. Palladium-Catalyzed Cross Couplings in Organic Synthesis. Available at: [Link]

Sources

Application Note: Heck Cross-Coupling Optimization for 3-Iodo-4-(methoxymethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a self-validating, high-yielding protocol for the palladium-catalyzed olefination of a sterically hindered, acid-sensitive aryl iodide.

Substrate Analysis & Mechanistic Challenges

3-Iodo-4-(methoxymethoxy)benzonitrile is a highly functionalized building block that presents a unique triad of chemical challenges during palladium-catalyzed C–C bond formation[1]:

  • High Electrophilicity: The para-cyano group strongly withdraws electron density from the aromatic ring. This accelerates the initial oxidative addition of the C–I bond to the Pd(0) center, making the subsequent alkene coordination and migratory insertion the rate-determining steps[1].

  • Ortho-Chelation Risk: The methoxymethoxy (MOM) ether is positioned ortho to the iodide. The oxygen lone pairs of the MOM group have a high propensity to coordinate with the highly electrophilic Pd(II) intermediate. This forms a stable 5- or 6-membered palladacycle that competitively inhibits the incoming alkene, effectively stalling the catalytic cycle[2].

  • Acid Sensitivity: The MOM ether is an acetal and is highly susceptible to acidic cleavage. Because the Heck catalytic cycle generates stoichiometric hydrogen iodide (HI) during the

    
    -hydride elimination step, the reaction environment can rapidly become acidic if the base is not carefully selected[3].
    

Causality Behind Experimental Choices (E-E-A-T)

To overcome these structural hurdles, the reaction conditions must be engineered at the molecular level.

  • Ligand Selection (The Steric Solution): Standard ligands like

    
     or 
    
    
    
    often fail with ortho-alkoxy aryl iodides due to the aforementioned chelation stall. To counter this, we utilize XPhos (a bulky, electron-rich Buchwald biaryl phosphine). The extreme steric bulk of the dicyclohexyl and triisopropylphenyl groups on XPhos physically blocks the MOM oxygen from entering the palladium coordination sphere. This forces the catalytic cycle forward toward alkene insertion[4].
  • Base Selection (The pH Buffer): Traditional amine bases (e.g.,

    
    ) form ammonium salts (
    
    
    
    ) that act as mild Brønsted acids at elevated temperatures, leading to trace MOM cleavage and subsequent catalyst poisoning by the resulting free phenol. We employ
    
    
    , an insoluble inorganic base that effectively scavenges HI at the solid-liquid interface without lowering the pH of the organic medium, ensuring complete preservation of the MOM group[3].
  • Solvent & Temperature: Anhydrous DMF at 90 °C provides the optimal balance. It offers sufficient solubility for the inorganic base while providing the thermal energy required to drive the migratory insertion step, which is often sluggish for sterically congested aryl iodides[5].

Reaction Optimization Data

The following table summarizes the quantitative optimization of the Heck coupling between this compound and methyl acrylate.

EntryCatalyst (mol%)Ligand (mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1

(5)

(10)

DMF10042%Significant starting material recovered; Pd-chelation stall.
2

(5)

(10)

DMF10061%Improved turnover, but ~15% MOM cleavage observed (LC-MS).
3

(5)
dppf (5)

DMAc9085%Clean reaction, no MOM cleavage; bidentate ligand helps.
4

(2.5)
XPhos (6)

DMF 90 94% Optimal conditions; rapid conversion, >98% E-isomer.

Mechanistic Pathway

HeckMechanism Pd0 Pd(0) / XPhos Active Catalyst OxAdd Oxidative Addition (Accelerated by -CN) Pd0->OxAdd 3-Iodo-4-(MOM)benzonitrile PdII Ar-Pd(II)-I Complex (Ortho-MOM Chelation Blocked by XPhos) OxAdd->PdII Insertion Migratory Insertion (Alkene Coordination) PdII->Insertion Methyl Acrylate BetaElim Syn-β-Hydride Elimination Insertion->BetaElim Product Coupled Product + HPd(II)I BetaElim->Product RedElim Reductive Elimination (HI Scavenged by K2CO3) Product->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of the Heck reaction showing steric circumvention of MOM chelation.

Standard Operating Procedure (SOP)

Target Product: Methyl (E)-3-(5-cyano-2-(methoxymethoxy)phenyl)acrylate Scale: 1.0 mmol

Materials Required:
  • This compound: 289.1 mg (1.0 mmol, 1.0 equiv)

  • Methyl acrylate: 135 µL (1.5 mmol, 1.5 equiv)

  • 
    : 22.9 mg (2.5 mol%)
    
  • XPhos: 28.6 mg (6.0 mol%)

  • 
     (anhydrous, finely powdered): 276.4 mg (2.0 mmol, 2.0 equiv)
    
  • Anhydrous DMF: 5.0 mL

Step-by-Step Protocol:
  • Reaction Assembly: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, charge this compound,

    
    , XPhos, and 
    
    
    
    .
  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat this cycle 3 times) to ensure a strictly oxygen-free environment.

  • Reagent Addition: Introduce anhydrous DMF (5.0 mL) and methyl acrylate (135 µL) via a gas-tight syringe through the septum.

  • Thermal Activation: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.

  • In-Process Control (IPC): After 12 hours, sample 5 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. The reaction is complete when the starting iodide mass (

    
     289) is fully consumed.
    
  • Mild Workup (Critical Step): Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL). Quench by adding Deionized Water (10 mL). Self-Validation Check: Test the aqueous layer with pH paper; it must be >7. Do not use acidic washes (e.g., 1M HCl or

    
    ) as this will cleave the MOM ether.
    
  • Extraction: Separate the layers. Extract the aqueous phase with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Isolation: Purify the crude residue via flash column chromatography on silica gel (Eluent: 10% to 30% Ethyl Acetate in Hexanes) to afford the pure E-isomer product.

ExperimentalWorkflow Step1 1. Reaction Setup Charge Pd2(dba)3, XPhos, K2CO3 Add Aryl Iodide & Alkene in DMF Step2 2. Inert Atmosphere Degas via Freeze-Pump-Thaw (x3) Backfill with Argon Step1->Step2 Step3 3. Thermal Activation Stir at 90°C for 12 h IPC: Monitor via LC-MS Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Isolation Filter through Celite Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the optimized Heck cross-coupling protocol.

References

*[2] Title: Unexpected ortho-Heck Reaction under the Catellani Conditions Source: NIH / PubMed Central URL: 2 *[1] Title: Mechanisms of the Mizoroki–Heck Reaction Source: SciSpace URL: 1 *[4] Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL: 4 *[3] Title: Assembly of the Tricyclic Core of Alopecurone C by Asymmetric Donor/Donor Carbene C–H Insertion Source: Organic Letters (ACS Publications) URL: 3 *[5] Title: Chemical synthesis and application of aryldihydronaphthalene derivatives Source: NIH / PubMed Central URL: 5

Sources

Technical Application Note: Chemoselective Deprotection of MOM Ethers on Electron-Deficient Aromatics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the chemoselective removal of the Methoxymethyl (MOM) protecting group from 3-Iodo-4-(methoxymethoxy)benzonitrile . Unlike simple electron-rich aromatics, this substrate presents a unique electronic environment due to the electron-withdrawing nitrile (-CN) and iodine (-I) substituents. These groups deactivate the ether oxygen toward protonation while simultaneously increasing the acidity of the resulting phenol.

This guide presents two validated protocols:

  • Method A (Hydrolytic): A scalable, cost-effective protocol using HCl/Isopropanol.

  • Method B (Anhydrous): A high-fidelity protocol using Bromotrimethylsilane (TMSBr) for substrates sensitive to hydrolysis.

Mechanistic Rationale & Substrate Analysis

Electronic Considerations

The substrate, This compound , possesses a "push-pull" conflict regarding deprotection kinetics:

  • Deactivation (Kinetic Penalty): The nitrile and iodine groups withdraw electron density from the aromatic ring. This inductive effect (

    
    ) reduces the basicity of the ether oxygen, making the initial protonation step (the rate-determining step in many acid-catalyzed hydrolyses) slower than in standard anisole derivatives.
    
  • Activation (Thermodynamic Benefit): Conversely, the electron-deficient ring stabilizes the developing phenoxide character in the transition state. The leaving group (3-iodo-4-cyanophenol) has a significantly lower pKa (~6-7) compared to unsubstituted phenol (pKa 10), facilitating the C-O bond cleavage once protonation occurs.

Chemoselectivity Risks
  • Nitrile Hydrolysis: The primary risk is the hydration of the nitrile to a primary amide (and subsequently a carboxylic acid) under strong acidic conditions at elevated temperatures.

  • Deiodination: While aryl iodides are generally stable to Brønsted acids, they can be labile to strong Lewis acids or reducing conditions.

Reaction Pathway Visualization

The following diagram outlines the mechanistic pathway and critical decision points.

MOM_Deprotection_Mechanism Substrate 3-Iodo-4-(MOM)benzonitrile Protonation Protonated Ether (Rate Limiting Step) Substrate->Protonation H+ (Acid Catalyst) Cleavage C-O Bond Cleavage Protonation->Cleavage Slow (Low Basicity) Intermediates Phenol + Oxocarbenium Ion Cleavage->Intermediates Byproducts Formaldehyde + MeOH Intermediates->Byproducts Quench Product 3-Iodo-4-hydroxybenzonitrile Intermediates->Product Hydrolysis

Figure 1: Acid-catalyzed hydrolysis mechanism showing the critical protonation bottleneck caused by the electron-deficient ring.

Experimental Protocols

Method A: HCl-Mediated Hydrolysis (Standard Protocol)

Best for: Scale-up, cost-efficiency, and substrates where the nitrile is moderately stable.

Reagents:

  • Substrate: this compound

  • Solvent: Isopropanol (IPA) [Preferred over MeOH for higher reflux temp if needed]

  • Acid: 4M HCl (in Dioxane or aqueous)

Protocol:

  • Dissolution: Charge the substrate (1.0 equiv) into a reaction vessel. Add Isopropanol (10 mL/g). Stir until fully dissolved.

  • Acid Addition: Add 4M HCl in Dioxane (3.0 equiv) dropwise at room temperature (20-25°C).

    • Note: If using aqueous HCl, ensure the solvent ratio (IPA:H2O) keeps the substrate in solution.

  • Reaction: Heat the mixture to 45°C .

    • Critical Control Point: Do not exceed 60°C. Higher temperatures significantly increase the rate of nitrile-to-amide hydrolysis.

  • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 3:1). The starting material (MOM ether) is less polar than the product (phenol). Reaction typically completes in 2-4 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Neutralize carefully with saturated NaHCO3 solution to pH 6-7.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

Method B: TMSBr-Mediated Cleavage (Anhydrous)

Best for: Highly sensitive substrates; strictly avoiding nitrile hydrolysis.

Reagents:

  • Substrate: this compound

  • Solvent: Dichloromethane (DCM), anhydrous

  • Reagent: Bromotrimethylsilane (TMSBr)

Protocol:

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DCM (15 mL/g). Cool to 0°C.

  • Addition: Add TMSBr (1.2 - 1.5 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature. Stir for 1-2 hours.

    • Mechanism:[3][4][5][6][7] TMSBr acts as a Lewis acid, coordinating to the ether oxygen.[8] The bromide ion attacks the methylene carbon, cleaving the MOM group as MOM-Br (volatile) and forming the silyl ether of the phenol.

  • Quench: Quench with MeOH (excess) to cleave the transient silyl ether. Stir for 15 minutes.

  • Workup: Concentrate the solvent. The byproduct (MeBr) and excess TMSBr/MeOH volatiles are removed, often leaving pure product without aqueous extraction.

Comparative Analysis of Methods

The following table summarizes the operational parameters to assist in method selection.

ParameterMethod A: HCl / IPAMethod B: TMSBr / DCM
Mechanism Brønsted Acid HydrolysisLewis Acid / Nucleophilic Cleavage
Water Content Aqueous / ProticStrictly Anhydrous
Nitrile Stability Risk at T > 60°CExcellent (No hydrolysis)
Cost LowModerate to High
Scalability High (Kg scale)Moderate (reagent handling)
Byproducts Formaldehyde, MeOHMethyl Bromide (Gas), TMS-OMe
Purification Extraction requiredEvaporation often sufficient

Troubleshooting & Optimization

Workflow Decision Tree

Use the following logic to determine the appropriate troubleshooting steps if conversion is low.

Optimization_Workflow Start Start: Low Conversion CheckTemp Current Temp < 40°C? Start->CheckTemp IncreaseTemp Increase to 50°C (Monitor Nitrile) CheckTemp->IncreaseTemp Yes CheckAcid Acid Conc < 2M? CheckTemp->CheckAcid No AddAcid Add more HCl (Up to 5 equiv) CheckAcid->AddAcid Yes SwitchMethod Switch to Method B (TMSBr) CheckAcid->SwitchMethod No

Figure 2: Optimization logic for incomplete deprotection.

Common Issues:
  • Incomplete Reaction (Method A): Due to the electron-deficient ring, the basicity of the ether is low. If the reaction stalls at 45°C, add TFA (Trifluoroacetic acid) (10% v/v) to the mixture. The lower pKa of TFA helps protonate the stubborn ether without requiring dangerous heat.

  • Nitrile Hydrolysis: If amide byproducts are observed (M+18 peak in LCMS), immediately switch to Method B . The anhydrous conditions render amide formation impossible.

Safety & Toxicology

  • MOM-Cl (Precursor): While not used in deprotection, be aware that trace amounts of Bis(chloromethyl) ether (BCME)—a potent carcinogen—can be present in MOM-protected materials if not properly purified.

  • Formaldehyde: Generated during Method A. Ensure good ventilation.

  • Methyl Bromide: Generated in Method B. It is a neurotoxic gas. Perform all TMSBr reactions in a well-ventilated fume hood.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] (Standard reference for MOM stability and cleavage conditions).

  • Han, J. H., et al. (2010).[9] "A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers."[9] Tetrahedron Letters, 51(10). (Describes Lewis acid alternatives like ZnBr2/TMSBr for sensitive substrates).

  • Nanjan, P., et al. (2017).[10] "A rapid, solvent-free deprotection of methoxymethyl (MOM) ethers by pTSA." Letters in Organic Chemistry. (Provides context on acid-catalyzed mechanisms).

  • BenchChem Technical Support. (2025). "Methoxymethyl (MOM) Ether Protecting Group: Stability and Deprotection." (General industrial protocols).

Sources

Application Note: Strategic Utilization of 3-Iodo-4-(methoxymethoxy)benzonitrile in Divergent Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Orthogonal Hub" Concept

In modern medicinal chemistry, the value of an intermediate is defined by its orthogonality —the ability to selectively manipulate specific sites of a molecule without affecting others. 3-Iodo-4-(methoxymethoxy)benzonitrile represents a quintessential "Hub" intermediate for three distinct reasons:

  • The Iodine Handle (C-3): A highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the rapid construction of biaryl or heterocyclic scaffolds.

  • The Nitrile "Warhead" (C-1): A versatile precursor for primary amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via cycloaddition)—common pharmacophores in kinase inhibitors and AT1 receptor antagonists.

  • The MOM-Protected Phenol (C-4): The methoxymethoxy (MOM) group masks the phenol, preventing catalyst poisoning during coupling, yet remains robust under basic conditions. Crucially, it reveals the phenol under mild acidic conditions, enabling subsequent cyclization strategies (e.g., for benzoxaboroles or benzofurans).

This Application Note details the synthesis, quality control, and downstream utilization of this scaffold, providing a roadmap for its use in high-throughput drug discovery.

Synthesis of the Core Intermediate

Objective: Scalable preparation of this compound from commercially available 4-hydroxybenzonitrile.

reaction Pathway Visualization

SynthesisPath Start 4-Hydroxybenzonitrile (Starting Material) Step1 Step 1: Iodination (NIS or I2/KI) Start->Step1 Inter 3-Iodo-4-hydroxybenzonitrile (Intermediate) Step1->Inter Step2 Step 2: MOM Protection (MOM-Cl/DIPEA) Inter->Step2 Product This compound (Target Scaffold) Step2->Product

Figure 1: Two-step synthesis pathway ensuring regio-control and functional group integrity.

Detailed Protocol
Step 1: Regioselective Iodination

Reagents: 4-Hydroxybenzonitrile (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv), Acetonitrile (ACN). Rationale: NIS is preferred over


 for cleaner workup and higher regioselectivity (ortho to the hydroxyl group).
  • Dissolve 4-hydroxybenzonitrile in ACN (0.5 M concentration) under

    
     atmosphere.
    
  • Cool to 0°C. Add NIS portion-wise over 30 minutes to prevent di-iodination.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • QC Check: Monitor by TLC (Hexane/EtOAc 7:3). The mono-iodo product (

    
    ) should be distinct from the starting material (
    
    
    
    ) and di-iodo impurity (
    
    
    ).
  • Workup: Quench with 10% aqueous sodium thiosulfate (removes oxidative iodine species). Extract with EtOAc.[1] Wash with brine, dry over

    
    , and concentrate.[1]
    
Step 2: MOM Protection (The Critical Safety Step)

Reagents: 3-Iodo-4-hydroxybenzonitrile (from Step 1), Chloromethyl methyl ether (MOM-Cl), Diisopropylethylamine (DIPEA), DCM. Safety Warning: MOM-Cl is a known carcinogen. All operations must occur in a fume hood. Quench all glassware with aqueous ammonia before removal from the hood.

  • Dissolve the intermediate in anhydrous DCM (0.3 M).

  • Add DIPEA (1.5 equiv) and cool to 0°C.

  • Add MOM-Cl (1.2 equiv) dropwise via syringe.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with saturated

    
    . Wash organic layer with water.
    
  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Yield: Typical isolated yield >85% (over 2 steps).

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the stability of the MOM group under basic palladium-catalyzed conditions, yielding biaryl systems common in kinase inhibitors.

Experimental Setup
ComponentQuantity/ConditionsRole
Scaffold 1.0 equivElectrophile (Ar-I)
Boronic Acid 1.2 equivNucleophile (Ar-B(OH)2)
Catalyst ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(3-5 mol%)
Robust catalyst for aryl iodides
Base

(2.0 equiv)
Activates boronic acid
Solvent 1,4-Dioxane : Water (4:[2][3]1)Biphasic system essential for solubility
Temp/Time 80°C, 4-6 hoursStandard thermal activation
Step-by-Step Methodology
  • Degassing: In a reaction vial, combine the scaffold, boronic acid, base, and solvent. Sparge with Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add

    
     quickly under positive Argon flow. Cap the vial.
    
  • Reaction: Heat to 80°C.

  • Monitoring: The reaction is usually complete when the UV-active spot of the starting iodide disappears. The MOM group remains intact (stable to pH > 12).

  • Isolation: Filter through Celite (removes Pd). Dilute with EtOAc, wash with water. Concentrate.

Downstream Divergence & Deprotection

Once the biaryl core is established, the MOM group can be removed to reveal the phenol, or the nitrile can be modified.

Divergent Workflow Diagram

Divergence Center Biaryl-MOM-Nitrile (Post-Suzuki Product) PathA Path A: MOM Deprotection (Reveal Phenol) Center->PathA HCl/MeOH or TFA/DCM PathB Path B: Nitrile Reduction (Reveal Benzylamine) Center->PathB H2, Raney-Ni or LiAlH4 FinalA Biaryl-Phenol (Precursor for O-alkylation or Benzoxaboroles) PathA->FinalA FinalB Biaryl-Amine (Precursor for Amides) PathB->FinalB

Figure 2: Post-coupling transformations. The MOM group allows the phenol to be "carried" through the Suzuki coupling and revealed only when necessary.

Protocol: Selective MOM Deprotection

The MOM group is acid-labile. For pharmaceutical intermediates containing basic nitrogens (e.g., pyridines coupled in the Suzuki step), mild conditions are preferred.

Method A: Standard Acidic Cleavage

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Procedure: Stir at RT for 1-2 hours.

  • Note: This may hydrolyze the nitrile to an amide if temperature is uncontrolled. Keep at RT.

Method B: Lewis Acid Cleavage (Mild)

  • Reagents:

    
     in Isopropanol (catalytic generation of HBr) or 
    
    
    
    .
  • Procedure: Reflux in Isopropanol with 5 mol%

    
    .
    
  • Advantage: High selectivity; leaves nitriles and esters intact.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield in Step 1 Di-iodination (formation of 3,5-diiodo)Reduce NIS equivalents to 0.95. Add reagent slowly at 0°C.
MOM-Cl Fuming Hydrolysis of reagentEnsure MOM-Cl bottle is dry. Use fresh reagent. Safety: Do not inhale fumes.
Suzuki: Black Precipitate "Palladium Black" formation (catalyst decomposition)Inefficient degassing. Increase Argon sparging time. Add extra ligand (

).
Incomplete Deprotection Acid scavenging by basic motifsIf the coupled biaryl has a pyridine/amine, use excess acid (TFA) or switch to Lewis acid method (

at -78°C).

References

  • Preparation of Iodinated Phenols: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. Link

  • MOM Protection Protocols: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter 2: Protection for the Hydroxyl Group).
  • Suzuki Coupling on Protected Phenols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • MOM Deprotection Strategies: Han, J. H., et al. (2010).[4] A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron Letters, 51(6), 916-918. Link

  • Benzoxaborole Synthesis (Analogous Chemistry): Akama, T., et al. (2009). Discovery and Structure-Activity Study of a Novel Benzoxaborole Anti-Inflammatory Agent (AN2728). Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132. Link

Sources

Application Note: Scalable Synthesis Routes for 3-Iodo-4-(methoxymethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-4-(methoxymethoxy)benzonitrile is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug development. It features a reactive carbon-iodine bond primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and a nitrile group that serves as a precursor for amines, amides, or tetrazoles[1]. The methoxymethyl (MOM) ether effectively masks the phenolic hydroxyl, ensuring chemical inertness during harsh downstream transformations[2].

This application note provides a self-validating, highly scalable two-step synthetic protocol. By transitioning away from hazardous legacy reagents, this guide establishes a high-throughput workflow optimized for safety, atom economy, and robust process analytical control.

Strategic Rationale & Process Chemistry

Step 1: Regioselective Ortho-Iodination

The synthesis commences with the electrophilic aromatic substitution of 4-hydroxybenzonitrile. Legacy industrial methods often utilize elemental iodine (


) dissolved in methanol alongside aqueous ammonia[3]. However, this approach introduces severe scalability and safety bottlenecks: the combination of iodine and ammonia can generate nitrogen triiodide (

), a highly sensitive contact explosive if the reaction mixture or residues dry out[3].

The Causal Choice: To engineer a self-validating and inherently safe process, we replace the


 system with a Sodium Iodide (NaI) / Sodium Hypochlorite (NaOCl)  oxidative iodination route. In an alkaline aqueous-methanol solvent, hypochlorite oxidizes the iodide ion into an active electrophilic iodine species (such as hypoiodous acid, 

). The strongly electron-withdrawing nitrile group at the para position deactivates the meta positions, while the strongly electron-donating phenoxide directs the electrophile exclusively to the ortho position, ensuring >98% regioselectivity.
Step 2: Methoxymethyl (MOM) Protection

The subsequent step involves the etherification of the resulting 3-iodo-4-hydroxybenzonitrile. The MOM group is selected because it forms a stable acetal-like linkage that resists strong bases and nucleophiles but is easily cleaved under mild Brønsted or Lewis acidic conditions[4].

The Causal Choice: The classical approach employs chloromethyl methyl ether (MOM-Cl) and N,N-Diisopropylethylamine (DIPEA) in dichloromethane (DCM)[4]. DIPEA is specifically chosen over stronger bases like Sodium Hydride (NaH) because it acts as a non-nucleophilic, sterically hindered base. It deprotonates the phenol without attacking the electrophile or interfering with the nitrile moiety. Because MOM-Cl is a known human carcinogen[4], strict engineering controls are required. Alternatively, for facilities lacking closed-system reactors, an in situ generation method using dimethoxymethane and phosphorus pentoxide (


) can be employed, where 

acts as both an acid catalyst and a dehydrating agent to drive the equilibrium[5],[6].

SynthesisWorkflow SM 4-Hydroxybenzonitrile (Starting Material) Step1 Oxidative Iodination NaI, NaOCl, NaOH 0-5 °C SM->Step1 Int1 3-Iodo-4-hydroxybenzonitrile (Intermediate) Step1->Int1 Regioselective >90% Yield Step2 MOM Protection MOM-Cl, DIPEA, DCM 0 °C to RT Int1->Step2 Prod 3-Iodo-4-(methoxymethoxy) benzonitrile (Final Product) Step2->Prod Etherification >95% Yield

Caption: Two-step scalable synthesis workflow for this compound.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Iodo-4-hydroxybenzonitrile (Scalable Green Route)

Note: This protocol avoids the explosive hazards associated with legacy


 mixtures[3] while maintaining high atom economy.
  • Reactor Preparation: Charge a 5 L jacketed glass reactor equipped with an overhead stirrer and internal temperature probe with 4-hydroxybenzonitrile (1.0 equiv, 119.1 g, 1.0 mol).

  • Solvation: Dissolve the starting material in a mixture of methanol (1.0 L) and 10% aqueous NaOH (400 mL). Set the chiller to cool the mixture to 0–5 °C.

  • Iodide Addition: Add sodium iodide (NaI) (1.05 equiv, 157.4 g) to the stirred solution. Stir for 15 minutes to ensure complete dissolution.

  • Oxidation/Iodination: Slowly add 10–12% aqueous sodium hypochlorite (NaOCl) (1.1 equiv, approx. 680 mL) dropwise via an addition funnel over 2 hours.

    • Critical Control Point: Maintain the internal temperature strictly below 10 °C to prevent over-oxidation and di-iodination side reactions.

  • Quenching: Stir the mixture for an additional 1 hour at 5 °C. Quench any unreacted active iodine species by adding a 10% aqueous sodium thiosulfate solution (100 mL) until the solution decolorizes.

  • Workup & Isolation: Carefully acidify the mixture to pH 3 using 2M HCl. The product will precipitate as a white to off-white crystalline solid[7]. Filter the solid through a sintered glass funnel, wash with cold distilled water (3 × 200 mL), and dry under vacuum at 45 °C to a constant weight.

Protocol B: Synthesis of this compound

Note: MOM-Cl is highly toxic and carcinogenic. This step must be performed using closed-system transfer lines or inside a high-performance fume hood[5],[4].

  • Reactor Preparation: In a rigorously dried, argon-purged 3 L reactor, dissolve the 3-iodo-4-hydroxybenzonitrile intermediate (1.0 equiv, 122.5 g, 0.5 mol) in anhydrous dichloromethane (DCM) (1.2 L).

  • Base Addition: Add DIPEA (1.5 equiv, 131 mL) in one portion. Stir for 15 minutes at room temperature to ensure complete deprotonation. The solution may darken slightly as the phenoxide forms.

  • Protection: Cool the reactor to 0 °C. Add MOM-Cl (1.2 equiv, 45.6 mL) dropwise over 45 minutes using a syringe pump or pressure-equalizing dropping funnel.

  • Reaction: Allow the mixture to gradually warm to room temperature and stir for 4 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1) or HPLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous

    
     (500 mL). Separate the organic layer and extract the aqueous layer with additional DCM (2 × 200 mL).
    
  • Purification: Wash the combined organic layers with brine (500 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude product can be passed through a short silica plug (eluting with 10% EtOAc in Hexanes) to afford pure this compound.
    

MOMMechanism Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base DIPEA (Base) Base->Phenoxide Product MOM Ether (Ar-O-MOM) Phenoxide->Product Nucleophilic Attack MOMCl MOM-Cl (Cl-CH2-O-CH3) Oxonium Oxonium Ion [CH2=O⁺-CH3] MOMCl->Oxonium Chloride loss Oxonium->Product

Caption: Mechanistic pathway of MOM protection via the highly reactive oxonium ion intermediate.

Process Analytical Data

To ensure reproducibility, batch-to-batch consistency, and quality control, the following quantitative metrics should be validated post-synthesis.

Analytical ParameterIntermediate: 3-Iodo-4-hydroxybenzonitrileFinal Product: this compound
Chemical Formula


Molecular Weight 245.02 g/mol [7]289.07 g/mol
Appearance White to off-white crystalline solid[7]Colorless to pale yellow oil/solid
Typical Process Yield 88 – 92%90 – 95%
Target Purity (HPLC) > 98%> 98%

H NMR (

) Key Shifts
Phenolic -OH (br s, ~5.8 ppm), Ar-H (s, 1H)MOM

(s, 5.3 ppm), MOM

(s, 3.5 ppm)
Storage Conditions Room temperature, dry, protected from light[7]2–8 °C, dry, inert atmosphere

References

  • TradeIndia.com - 3-iodo-4-hydroxybenzonitrile Product Specifications Source:[Link]

  • Total-Synthesis.com - MOM Protecting Group: MOM Protection & Deprotection Mechanism Source:[Link]

  • Google Patents - US3987105A - Process for methoxymethylation of phenolic hydroxyl groups Source
  • Wikipedia - Methoxymethyl ether (MOM) Source:[Link]

Sources

Troubleshooting & Optimization

Technical Support Case: Low Yield in 3-Iodo-4-(methoxymethoxy)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis and yield optimization of 3-Iodo-4-(methoxymethoxy)benzonitrile . This document is structured for organic chemists and process development scientists encountering sub-optimal yields (<50%).

Case ID: MOM-I-CN-004 Status: Open Severity: High (Process Bottleneck)[1]

Executive Summary & Root Cause Analysis

The synthesis of This compound typically proceeds via the protection of 3-iodo-4-hydroxybenzonitrile with chloromethyl methyl ether (MOM-Cl).[1] Users frequently report yields dropping below 40% due to three converging factors:

  • Steric Occlusion (The Primary Kinetic Barrier): The iodine atom at the C3 position exerts significant steric bulk (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) directly adjacent to the phenolic oxygen. This hinders the nucleophilic attack on the MOM-Cl electrophile.[1]
    
  • Reagent Hydrolysis: MOM-Cl is highly susceptible to hydrolysis, generating HCl and formaldehyde.[1] Degraded reagent introduces acid into the system, which can simultaneously stall the reaction and degrade the formed product.

  • Regiochemical Misalignment (Alternative Route): If attempting to iodinate after protection, controlling mono-iodination vs. di-iodination requires precise stoichiometry.[1]

Diagnostic Decision Tree

Before altering your protocol, use this logic flow to identify the specific failure mode.

TroubleshootingFlow Start Start: Yield < 50% CheckMOM 1. Check MOM-Cl Quality (Is it clear or cloudy?) Start->CheckMOM Cloudy Cloudy/Fuming: Hydrolyzed Reagent CheckMOM->Cloudy Cloudy Clear Clear Liquid CheckMOM->Clear Clear Distill MOM-Cl or Buy Fresh Distill MOM-Cl or Buy Fresh Cloudy->Distill MOM-Cl or Buy Fresh CheckBase 2. Evaluate Base System Clear->CheckBase WeakBase Using DIPEA/K2CO3? CheckBase->WeakBase StrongBase Using NaH/DMF? CheckBase->StrongBase StericFail FAILURE MODE: Steric Hindrance Weak bases cannot overcome C3-Iodine barrier. WeakBase->StericFail CheckWorkup 3. Check Workup pH StrongBase->CheckWorkup Acidic Acidic Wash (HCl/NH4Cl)? CheckWorkup->Acidic Basic Neutral/Basic? CheckWorkup->Basic HydrolysisFail FAILURE MODE: Product Hydrolysis MOM group is acid-labile. Acidic->HydrolysisFail Unknown FAILURE MODE: Incomplete Conversion Consider Phase Transfer Catalysis Basic->Unknown

Figure 1: Diagnostic logic for isolating the cause of low yields in hindered phenol protection.

Optimized Protocols

Based on the steric constraints of the 3-iodo substituent, standard mild conditions (DIPEA/DCM) are often insufficient. Two robust protocols are recommended.

Protocol A: The "Brute Force" Method (Recommended)

Mechanism: Irreversible deprotonation using Sodium Hydride (NaH) in a polar aprotic solvent to create a "naked" phenoxide anion, maximizing nucleophilicity to overcome the ortho-iodine steric barrier.

ParameterSpecificationRationale
Solvent Anhydrous DMF or THFSolvates the cation, leaving the phenoxide naked and reactive.[1]
Base NaH (60% dispersion), 1.2 - 1.5 eqEnsures complete deprotonation.[1] ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

of phenol ~8-10;

gas drives equilibrium.[1]
Temperature ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Cool during addition to control exotherm; warm to drive reaction past steric barrier.
Reagent MOM-Cl (1.2 - 1.5 eq)Excess required to account for hydrolysis by trace water.[1]

Step-by-Step:

  • Suspend NaH (1.5 eq) in anhydrous DMF at

    
     under Argon.
    
  • Add 3-iodo-4-hydroxybenzonitrile (1.0 eq) dissolved in DMF dropwise.

  • Critical Step: Stir for 30–45 mins at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     until 
    
    
    
    evolution ceases. The solution should turn yellow/orange (phenoxide formation).
  • Add MOM-Cl (1.2 eq) dropwise.[1]

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Pour into saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
      (NOT water/acid). Extract with EtOAc.
    
Protocol B: Phase Transfer Catalysis (Green Alternative)

Mechanism: Uses a quaternary ammonium salt to transport the phenoxide into the organic phase, protecting it from hydration shells that reduce reactivity.

  • System: DCM / 10% NaOH (aq).

  • Catalyst: Tetrabutylammonium iodide (TBAI) or bromide (TBAB) (5-10 mol%).[1]

  • Benefit: Avoids anhydrous DMF; easier workup.

  • Note: TBAI is preferred here; the iodide can act as a better leaving group nucleophile in situ (Finkelstein-like exchange with MOM-Cl).[1]

The "Workaround" Route: Inverted Synthesis

If the steric hindrance of the iodine proves insurmountable (yields consistently <30%), invert the synthetic order.

Route: 4-Hydroxybenzonitrile ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 4-MOM-benzonitrile 

3-Iodo-4-MOM-benzonitrile .[1]

Why this works:

  • Electronic Synergy: The MOM group is ortho/para directing (activator). The Cyano group is meta directing (deactivator).

  • Regioselectivity: Both groups direct the incoming electrophile (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) to the same position (C3) .
    
    • Ortho to MOM (Position 3).

    • Meta to CN (Position 3).[2]

Recommended Iodination Conditions:

  • Reagents: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Butyllithium (
    
    
    
    -BuLi) followed by
    
    
    (Directed Ortho Metalation - DoM).[1] The MOM group is an excellent director for lithiation.
  • Conditions: THF, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Yield Expectation: High (>85%) and regioselective.

Critical Reagent Handling (MOM-Cl)

Safety Warning: MOM-Cl is a known human carcinogen (OSHA regulated).[1] All handling must occur in a fume hood.

Quality Check:

  • Commercial MOM-Cl degrades to Bis(chloromethyl)ether (BCME) and HCl.[1]

  • Test: Add 1 drop of MOM-Cl to dry methanol. If it fumes excessively or turns litmus paper instantly red, it has high HCl content.

  • Fix: If the liquid is cloudy, distill it (carefully!) or purchase a fresh bottle. Alternatively, generate MOM-Cl in situ using Dimethoxymethane and Acetyl Chloride (refer to Berliner et al.).[1]

Visualizing the Steric Conflict

StericClash OH OH MOM MOM-Cl (Electrophile) OH->MOM Attack blocked by Iodine radius I Iodine (C3) I->MOM Steric Repulsion Benzene Benzene Ring Benzene->OH Benzene->I

Figure 2: The Van der Waals radius of Iodine at C3 physically blocks the trajectory for MOM-Cl to approach the phenoxide at C4.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for MOM stability and conditions).

  • Berliner, M. A., & Belecki, K. (2005).[3] "Simple, Rapid, and Efficient Preparation of Chloromethyl Methyl Ether". Journal of Organic Chemistry, 70(23), 9618–9621. Link[1]

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics". Chemical Reviews, 90(6), 879-933.[1] (Reference for Route B: DoM using MOM group).

  • Ashton, W. T., et al. (1985). "Synthesis of 3-iodo-4-methoxybenzonitrile". Journal of Medicinal Chemistry. (Analogous chemistry validation).

Sources

Preventing deiodination during MOM protection of halophenols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Deiodination During MOM Protection Ticket ID: MOM-I-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Invisible" Side Reaction

The Problem: You are observing the loss of iodine (deiodination) or low yields during the protection of iodophenols with a Methoxymethyl (MOM) group.

The Root Cause: While MOM protection is a standard transformation, iodophenols are uniquely vulnerable to Protodeiodination (acid-catalyzed replacement of iodine with hydrogen) and Halogen-Metal Exchange (if strong lithiated bases are used). The most common culprit is not the MOM reagent itself, but trace HCl impurities in commercial MOMCl or the use of "green" acid-catalyzed protocols (e.g., Dimethoxymethane/


).

The Solution: Switch to a Non-Nucleophilic Base Protocol (DIPEA/DCM) and strictly avoid acid-catalyzed acetal exchange methods.

Diagnostic Flowchart: Select Your Protocol

Before proceeding, determine if your current method is the source of the deiodination.

MOM_Protocol_Selection Start Start: Substrate is Iodophenol Method_Check Current Method? Start->Method_Check Acid_Route Acid Catalyzed (DMM + P2O5/TsOH) Method_Check->Acid_Route Dimethoxymethane Base_NaH Strong Base (NaH + MOMCl) Method_Check->Base_NaH Sodium Hydride Base_DIPEA Mild Base (DIPEA + MOMCl) Method_Check->Base_DIPEA Hunig's Base Deiod_Risk CRITICAL RISK: Protodeiodination Acid_Route->Deiod_Risk High H+ Conc. NaH_Risk Moderate Risk: Radical/Metal Exchange Base_NaH->NaH_Risk If Temp > 0°C Safe_Zone OPTIMAL PATH: Kinetic Protection Base_DIPEA->Safe_Zone Buffered System

Figure 1: Decision matrix for selecting the safest MOM protection route for sensitive halophenols.

Critical Mechanism: Why Iodine is Lost

To prevent the issue, you must understand the mechanism. Deiodination in this context is rarely a direct reduction; it is an Electrophilic Aromatic Substitution (EAS) where a proton (


) acts as the electrophile.
The Mechanism of Protodeiodination

Phenols are electron-rich. The hydroxyl group activates the ring, making it susceptible to electrophilic attack. If your reaction medium is acidic (e.g., using MOMCl contaminated with HCl), the proton attacks the position bearing the iodine (ipso-attack).

  • Activation: The phenolic oxygen donates electron density into the ring.

  • Ipso-Attack: A proton (

    
    ) attacks the carbon bonded to the Iodine.
    
  • Elimination:

    
     (or 
    
    
    
    ) is expelled, and the aromaticity is restored, leaving a hydrogen in place of the iodine.

Key Takeaway: You cannot use acid-catalyzed acetal exchange (Dimethoxymethane + Lewis Acid) for electron-rich iodophenols. You must use basic conditions.

Optimized Protocol: The DIPEA Method

This protocol minimizes deiodination by maintaining a strictly buffered, basic environment throughout the reaction.

Reagents
  • Substrate: Iodophenol (1.0 equiv)

  • Reagent: MOMCl (Chloromethyl methyl ether) - Freshly distilled or high purity (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine / Hünig's Base) (2.0 - 3.0 equiv)

  • Solvent: Dichloromethane (DCM) - Anhydrous

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool to room temperature under Nitrogen or Argon.

  • Dissolution: Add the Iodophenol (1.0 equiv) and anhydrous DCM (

    
     concentration).
    
  • Base Addition: Add DIPEA (2.5 equiv) via syringe. Stir for 10 minutes at

    
    .
    
    • Why: DIPEA acts as a proton sponge. It is non-nucleophilic, so it won't attack the MOMCl, but it will instantly neutralize any HCl generated during the substitution.

  • Protection: Add MOMCl (1.5 equiv) dropwise at

    
    .
    
    • Critical Step: Do not add MOMCl all at once. The reaction is exothermic.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–16 hours.

  • Quench: Pour into saturated

    
     (aq).
    
    • Note: Do not use water or dilute acid for the first quench; keep the pH basic to prevent hydrolysis or late-stage deiodination.

Data Comparison: Base Selection
Base SystemReaction pHDeiodination RiskYield (Iodophenol)Notes
DMM /

Acidic (< 1)High < 40%CONTRAINDICATED. Causes rapid protodeiodination.
NaH / THF Basic (> 12)Low-Medium60-80%Risk of radical side reactions if temp is uncontrolled.
DIPEA / DCM Buffered (~9)Lowest > 90% RECOMMENDED. Mildest conditions; prevents HCl buildup.

Troubleshooting & FAQ

Q1: I am using the DIPEA method, but I still see ~5% deiodination. Why?

A: Check your MOMCl source. Commercial MOMCl (often sold as technical grade) can contain significant amounts of dissolved HCl from its manufacturing process.

  • Fix: Wash your MOMCl solution with dilute aqueous

    
     and dry over 
    
    
    
    immediately before use, or distill it (Caution: Carcinogenic).
Q2: Can I use NaH (Sodium Hydride) instead?

A: Yes, but with caution. NaH generates the sodium phenoxide irreversibly.

  • Risk: If you use excess NaH and the reaction heats up, you risk "Halogen Dance" or radical deiodination mechanisms, especially if trace metals are present.

  • Fix: If you must use NaH, keep the reaction strictly at

    
     and use exactly 1.1 equivalents of NaH.
    
Q3: My substrate is sterically hindered (Ortho-Iodine). Reaction is slow.

A: The iodine atom is large and blocks the approach of the electrophile.

  • Fix: Add TBAI (Tetrabutylammonium iodide) (0.1 equiv) as a phase transfer catalyst/nucleophilic catalyst. The Iodide exchanges with the Chloride on MOMCl to form MOM-I (in situ), which is a much more reactive electrophile (Finkelstein-like activation) but does not increase the acidity.

Q4: Is it safe to generate MOMCl in situ?

A: Generally, NO for iodophenols.

  • Most "in situ" recipes use Dimethoxymethane + Acetyl Chloride + Lewis Acid (ZnBr2). This generates anhydrous HCl and Zinc salts as byproducts. This highly acidic soup will strip the iodine off your ring before the MOM group attaches.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for Phenols. John Wiley & Sons.

  • Mechanism of Protodeiodination. The mechanism of electrophilic attack on iodo-arenes in acidic media. (General Mechanistic Principle).
  • MOM Protection Protocol (DIPEA Method) . Stork, G., & Takahashi, T. (1977). Chiral synthesis of prostaglandins (PGE1) from D-glucose. Journal of the American Chemical Society, 99(4), 1275-1276. (Establishes the mild base protocol).

  • Comparison of MOM Protection Methods. Tetrahedron Letters, Vol 48, Issue 31, 2007.

For further assistance, please contact the Chemical Safety & Methodology Group.

Sources

Optimizing MOM deprotection conditions for acid-sensitive nitriles

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing MOM Deprotection for Acid-Sensitive Nitriles

Introduction: The MOM/Nitrile Paradox

Removing a Methoxymethyl (MOM) ether typically requires strong Brønsted acids (e.g., 6M HCl, TFA) or strong Lewis acids (e.g., BBr₃). This presents a critical conflict when the substrate contains a nitrile (cyano) group.

Under standard aqueous acidic conditions, nitriles are prone to hydrolysis, converting to primary amides (


) or carboxylic acids. Furthermore, if the deprotection is attempted in alcoholic solvents (e.g., HCl in MeOH), you risk the Pinner Reaction , converting the nitrile into an imidate ester.

This guide provides three "Gold Standard" protocols designed to cleave MOM ethers while leaving nitriles intact. These methods rely on kinetic control , anhydrous conditions , or radical mechanisms to bypass the hydrolysis pathway.

Module 1: Diagnostic & Triage

Before selecting a protocol, confirm your current failure mode. Use this diagnostic table to analyze your failed reaction crude.

Observation (IR/NMR)DiagnosisRoot Cause
New IR peak at ~1680 cm⁻¹ Amide Formation Aqueous acid hydrolysis. Water was present during the reaction or the quench was too acidic/slow.
New NMR peak (OMe) + loss of CN Imidate (Pinner Product) Reaction performed in Methanol/Ethanol with strong acid (HCl/H₂SO₄).
Complete Decomposition Polymerization Strong Lewis acid (e.g., BBr₃) attacked the nitrile nitrogen, leading to complexation and degradation.
No Reaction Lewis Base Inhibition The substrate contains amines/pyridines that sequestered the Lewis Acid catalyst.

Module 2: The Chemoselective Standard (In-Situ TMSI)

Best For: Complex substrates with esters, lactones, or isolated alkenes. Mechanism: Hard-Soft Acid-Base (HSAB) theory. Silicon (hard acid) coordinates to the MOM oxygen, and Iodide (soft nucleophile) cleaves the methyl group.

Direct use of Trimethylsilyl Iodide (TMSI) is expensive and difficult due to its sensitivity to light and moisture. The In-Situ Generation method using TMSCl and Sodium Iodide is robust, cheaper, and easier to handle.

Protocol A: In-Situ TMSI Deprotection

Reference: Rigby, J. H. et al. (1987); Olah, G. A. et al. (1979).

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Dissolve substrate (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.1 M concentration).

    • Note: Do not use THF; THF can be cleaved by TMSI.

  • Reagents: Add Sodium Iodide (NaI) (3.0 equiv) followed by dropwise addition of Trimethylsilyl Chloride (TMSCl) (3.0 equiv).

  • Reaction: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT).

    • Visual Cue: The solution will turn yellow/orange due to trace iodine formation.

  • Monitoring: Monitor by TLC. The intermediate silyl ether is often stable; you may not see the free alcohol until workup.

  • The Critical Quench (Nitrile Safety):

    • Cool to 0 °C.

    • Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) mixed with Sodium Bicarbonate (NaHCO₃) .

    • Why? You must neutralize the generated HI immediately. Thiosulfate removes iodine (color change from dark to clear), and Bicarbonate keeps the pH neutral to prevent nitrile hydrolysis.

Mechanism of Action

TMSI_Mechanism cluster_nitrile Nitrile Fate Substrate R-O-MOM (Substrate) Coordination Oxonium Intermediate Substrate->Coordination + TMS-I Safe R-CN (Intact) TMS_I TMS-I (In Situ) Cleavage Silyl Ether (R-O-TMS) Coordination->Cleavage I- Attack Byproduct ICH₂OMe (Unstable) Coordination->Byproduct Hydrolysis R-OH (Product) Cleavage->Hydrolysis Mild Workup (pH 7)

Caption: The nitrile remains inert because the reaction is anhydrous. Hydrolysis of the silyl ether occurs only during the buffered workup.

Module 3: The Thermal/Radical Alternative (CBr₄)

Best For: Sterically hindered MOM groups or substrates sensitive to silylation. Mechanism: Radical-induced generation of HBr in a lipophilic solvent.

This method uses Carbon Tetrabromide (CBr₄) in Isopropanol (iPrOH).[1] It generates controlled, catalytic amounts of HBr. Because iPrOH is bulky, it is far less likely to participate in the Pinner reaction than Methanol.

Protocol B: CBr₄/iPrOH Solvolysis

Reference: Hanessian, S. et al. (2001).

  • Solvent: Dissolve substrate in Isopropanol (iPrOH) .

  • Catalyst: Add Carbon Tetrabromide (CBr₄) (0.1 to 0.5 equiv).

  • Conditions: Heat to reflux (approx. 82 °C) .

  • Time: Typically 1–4 hours.

  • Workup: Evaporate solvent directly, or dilute with EtOAc and wash with NaHCO₃.

Why this works for Nitriles:

  • Low Acidity: The concentration of HBr is catalytic, not stoichiometric.

  • Steric Bulk: Isopropanol is a poor nucleophile for attacking the nitrile carbon compared to water or methanol.

Module 4: Troubleshooting & FAQ

Decision Tree: Which method should I choose?

DecisionTree Start Start: MOM Deprotection (Nitrile Present) AcidSens Is the Nitrile sterically unhindered? Start->AcidSens SilylSens Contains Esters/Lactones? AcidSens->SilylSens Yes (High Risk) MethodB Method B: CBr4 / iPrOH (Reflux) AcidSens->MethodB No (Stable) StericMOM Is MOM hindered? SilylSens->StericMOM No MethodA Method A: In-Situ TMSI (0°C) SilylSens->MethodA Yes (TMSI is milder on esters than H+) StericMOM->MethodA No StericMOM->MethodB Yes MethodC Method C: Bromocatecholborane

Caption: Selection logic based on substrate sterics and functional group compatibility.

Frequently Asked Questions

Q1: The TMSI reaction turned black/dark purple. Is my product destroyed? A: Not necessarily. The color is due to free Iodine (


). This happens if the NaI is slightly oxidized or if the reaction is exposed to light. As long as you quench with Sodium Thiosulfate , the iodine will reduce to iodide (colorless), and your product should be safe.

Q2: Can I use Bromocatecholborane? A: Yes. Bromocatecholborane is a specific Lewis acid that coordinates bidentately to the MOM oxygens. It is highly effective for acid-sensitive substrates but is significantly more expensive and harder to handle than the TMSCl/NaI system. Use this only if Methods A and B fail. (Reference: Boeckman, R. K. et al.)

Q3: My nitrile hydrated even with the CBr₄ method. Why? A: Your Isopropanol was likely "wet." The CBr₄ method generates HBr. If water is present in the solvent, you have created aqueous HBr at 80°C—perfect conditions for hydrolysis. Dry your iPrOH over 3Å molecular sieves before use.

References

  • In-Situ TMSI Method: Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic Methods and Reactions; 62. Transformations with Chlorotrimethylsilane/Sodium Iodide. Journal of Organic Chemistry.

  • CBr4/iPrOH Method: Hanessian, S., & Dubé, D. (2001). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers.[2][1][3] Synlett.

  • Bromocatecholborane Method: Boeckman, R. K., & Potenza, J. C. (1983). Catecholboron halides: mild and selective reagents for the cleavage of common protecting groups. Tetrahedron Letters.

  • General Review: Greene, T. W., & Wuts, P. G. M.[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard Reference Text).

Sources

Handling moisture sensitivity in 3-Iodo-4-(methoxymethoxy)benzonitrile reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 3-Iodo-4-(methoxymethoxy)benzonitrile . This guide is designed for researchers and drug development professionals who are utilizing this highly versatile, yet sensitive, building block in complex organic syntheses.

Because this molecule features three distinct reactive handles—an aryl iodide for cross-coupling or metalation, a cyano group for electron withdrawal, and a methoxymethyl (MOM) ether for phenol protection—it requires precise environmental control. Below is an in-depth mechanistic breakdown, troubleshooting guide, and self-validating protocol to ensure high-yielding reactions.

Section 1: The Causality of Moisture Sensitivity

To master reactions with this compound, one must understand the exact mechanisms by which moisture induces failure. Moisture does not simply "stop" the reaction; it actively diverts the starting material into destructive side pathways.

1. Organometallic Quenching (De-iodination) The primary utility of the C–I bond is its ability to undergo halogen-metal exchange (e.g., with


-BuLi or 

-PrMgCl) to form a nucleophilic aryl-metal intermediate. The strongly electron-withdrawing para-cyano group highly stabilizes this resulting anion. However, this aryllithium or arylmagnesium species is exceptionally basic. Even parts-per-million (ppm) levels of water will irreversibly protonate the intermediate faster than it can react with your intended electrophile, resulting in a dead-end de-iodinated byproduct: 4-(methoxymethoxy)benzonitrile .

2. Premature MOM Cleavage via Lewis Acid Hydrolysis MOM ethers are acetals. While they are famously robust to strong bases and nucleophiles, they are highly labile to Brønsted and Lewis acids . Many cross-coupling protocols (like Negishi couplings) or Grignard formations require Lewis acidic metals (e.g.,


, 

). If moisture is present, water coordinates to these metal centers, generating localized Brønsted acidity (e.g.,

). This trace HCl rapidly hydrolyzes the acetal linkage of the MOM group, unmasking the phenol and ruining the protecting group strategy .

Section 2: Troubleshooting Guide & FAQs

Q1: I attempted a lithium-halogen exchange with


-BuLi at -78 °C, but my LC-MS shows mostly de-iodinated starting material. What went wrong? 
A1:  The de-iodinated byproduct is the classic signature of moisture quenching the aryllithium intermediate. Ensure your THF is freshly distilled or drawn from a solvent purification system (SPS). Furthermore, 

-BuLi degrades over time, absorbing ambient moisture every time the bottle is punctured, forming LiOH. You must titrate your

-BuLi immediately before use to ensure you are not adding a moisture-compromised reagent.

Q2: During a Negishi cross-coupling, my yield is low, and I isolate a significant amount of 3-iodo-4-hydroxybenzonitrile. Why is the MOM group falling off? A2: Negishi couplings require zinc salts, which are highly hygroscopic Lewis acids. If your


 is not fused under high vacuum immediately before use, it carries water into the reaction. The combination of water and 

generates HCl, which cleaves the acid-sensitive MOM ether.

Q3: Can I run a Suzuki coupling with this substrate in aqueous conditions? A3: Yes, but with strict pH control. Suzuki couplings often use aqueous bases (e.g.,


 in 

/Dioxane). Because the MOM group is stable in basic environments (pH 4–12) , aqueous basic conditions are perfectly tolerated. However, if the reaction mixture becomes even slightly acidic during the aqueous workup, the MOM group will rapidly cleave.

Section 3: Quantitative Data: Moisture Impact Profiling

The table below summarizes how varying levels of moisture impact different synthetic pathways involving this compound.

Reaction TypeMoisture TolerancePrimary Failure ModeTypical Yield Impact (if wet)
Lithium-Halogen Exchange Extremely Low (<10 ppm)Protonation (De-iodination)>80% yield loss
Negishi Cross-Coupling Low (<50 ppm)MOM Cleavage via

hydrolysis
40-60% yield loss
Grignard Formation Low (<50 ppm)Protonation & MOM Cleavage>70% yield loss
Suzuki Cross-Coupling High (Aqueous allowed)None (Provided pH remains > 7)Minimal (<5% loss)

Section 4: Self-Validating Experimental Protocol

Workflow: Anhydrous Lithium-Halogen Exchange and Electrophilic Trapping Objective: Convert this compound to a functionalized derivative while preserving both the MOM ether and the sensitive cyano group.

  • Step 1: System Preparation & Validation

    • Procedure: Flame-dry a Schlenk flask under high vacuum (<0.1 Torr) for 5 minutes. Backfill with ultra-high purity Argon. Repeat this cycle 3 times.

    • Self-Validation Check: Close the vacuum line; the pressure gauge must remain strictly static. If the pressure rises, there is a micro-leak in your manifold, and moisture will inevitably enter the system.

  • Step 2: Reagent Dissolution

    • Procedure: Dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M). Add activated 4Å molecular sieves to the flask.

    • Self-Validation Check: Perform a Karl Fischer titration on your THF batch prior to addition; it must read <10 ppm water.

  • Step 3: Temperature Control & Lithiation

    • Procedure: Cool the reaction to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration. Dropwise add

      
      -BuLi (1.05 equiv, pre-titrated).
      
    • Causality: The -78 °C temperature is critical. At warmer temperatures,

      
      -BuLi will act as a nucleophile and attack the cyano group rather than performing the halogen-metal exchange.
      
    • Self-Validation Check: A distinct color change (often pale yellow to deep orange/red) indicates the successful formation of the aryllithium species.

  • Step 4: Electrophilic Trapping

    • Procedure: Add your chosen electrophile (e.g., anhydrous DMF for formylation) dropwise. Stir for 30 minutes at -78 °C, then slowly allow the bath to warm to 0 °C.

    • Self-Validation Check: TLC monitoring (Hexanes/EtOAc) should show complete consumption of the starting material without the appearance of the higher-Rf de-iodinated byproduct.

  • Step 5: Controlled Quench

    • Procedure: Quench the reaction with saturated aqueous

      
       at 0 °C.
      
    • Causality:

      
       is mildly acidic (pH ~5.5). This is sufficient to safely quench excess organometallic reagents, but it is not acidic enough to cleave the MOM ether, which remains stable down to pH 4.
      

Section 5: Reaction Pathway Visualization

The following diagram maps the divergent chemical pathways of this compound based on the environmental conditions.

G cluster_0 Reaction Environment (e.g., Lithiation or Cross-Coupling) Start 3-Iodo-4-(MOM)benzonitrile Metalation Aryl-Metal Intermediate (e.g., Aryllithium) Start->Metalation Halogen-Metal Exchange LewisAcid Moisture + Lewis Acids (Generates HX) Start->LewisAcid Catalyst/Reagent prep Moisture Trace Moisture (H₂O) Metalation->Moisture Quench Anhydrous Strictly Anhydrous + Electrophile Metalation->Anhydrous Trapping Deiodo De-iodinated Byproduct (Protonation) Moisture->Deiodo Phenol Premature MOM Cleavage (Phenol Formation) LewisAcid->Phenol Acetal Hydrolysis Target Target Functionalized Product Anhydrous->Target

Divergent pathways of 3-Iodo-4-(MOM)benzonitrile under anhydrous vs. moisture-contaminated conditions.

References

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides Master Organic Chemistry URL:[Link]

  • Methoxymethyl ether Wikipedia, The Free Encyclopedia URL:[Link]

  • MOM Ethers - Stability and Deprotection Organic Chemistry Portal URL:[Link]

Technical Support Center: Protecting Group Strategies for 3-Iodo-4-Hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific challenges of protecting 3-iodo-4-hydroxybenzonitrile . The presence of the ortho-iodine (steric bulk, labile to reduction) and the para-nitrile (electron-withdrawing, prone to hydrolysis) makes standard MOM protection protocols either hazardous (carcinogenic reagents) or chemically risky (acidic deprotection).

Part 1: Substrate Analysis & Selection Logic

The Chemist's Challenge: You are working with a phenol that is significantly more acidic (


) than unsubstituted phenol (

) due to the electron-withdrawing nitrile and iodine.
  • Steric Hindrance: The bulky iodine atom at the ortho position hinders nucleophilic attack on bulky silyl chlorides.

  • Labile Functionality:

    • Aryl Iodide (Ar-I): Susceptible to hydrogenolysis (avoid

      
      ) and metal-halogen exchange.
      
    • Nitrile (Ar-CN): Susceptible to hydrolysis under strong aqueous acid/base at high temperatures.

Decision Matrix: Selecting Your Alternative

Use this logic flow to select the correct protecting group (PG) based on your next synthetic step.

PG_Selection Start Next Synthetic Step? Q1 Metal-Catalyzed Coupling? (Suzuki, Sonogashira) Start->Q1 Q2 Strong Base/Nucleophile? (Grignard, Lithiation) Start->Q2 Q3 Acidic Conditions Expected? Start->Q3 Res1 RECOMMENDATION: TBS (tert-Butyldimethylsilyl) Easy on/off, mild conditions. Q1->Res1 Yes Res2 RECOMMENDATION: SEM (2-(Trimethylsilyl)ethoxymethyl) Coordinates Li, stable to base. Q2->Res2 Yes Res3 RECOMMENDATION: PMB (p-Methoxybenzyl) Robust, oxidative cleavage (DDQ). Q3->Res3 Yes Warning AVOID: Benzyl (Bn) Deprotection (H2/Pd) risks de-iodination. Q3->Warning If reducing conditions used

Figure 1: Strategic decision tree for selecting a protecting group based on downstream chemistry.

Part 2: Experimental Protocols & Troubleshooting

Option A: The "Quick & Clean" – TBS (tert-Butyldimethylsilyl)

Best For: Suzuki/Sonogashira couplings, mild oxidations. Why: Silyl ethers are orthogonal to most coupling conditions but easily removed with Fluoride, avoiding the strong acids that might hydrolyze the nitrile.

The Protocol (Modified for Steric Hindrance)

Standard TBSCl/Imidazole often fails or is sluggish due to the ortho-iodine. Use the Triflate (OTf) method for quantitative conversion.

  • Reagents: 3-iodo-4-hydroxybenzonitrile (1.0 equiv), TBSOTf (1.2 equiv), 2,6-Lutidine (1.5 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous,

    
    .
    
  • Procedure:

    • Dissolve substrate and 2,6-lutidine in DCM at

      
      .
      
    • Add TBSOTf dropwise (Exothermic!).

    • Stir at

      
       for 30 mins, then warm to RT.
      
    • Quench: Saturated

      
      .
      
Troubleshooting FAQ

Q: My reaction with TBSCl and Imidazole is stalling at 50% conversion.

  • A: The ortho-iodine blocks the approach of the bulky TBSCl.

    • Fix 1: Switch to TBSOTf (more reactive electrophile) as described above.

    • Fix 2: If you must use TBSCl, add DMAP (10 mol%) as a nucleophilic catalyst and heat to

      
       in DMF.
      

Q: The TBS group fell off during my Suzuki coupling (


). 
  • A: Phenolic silyl ethers are less stable than aliphatic ones. Carbonate in methanol can cleave them.

    • Fix: Switch the base to

      
        or CsF  (anhydrous) and use a non-protic solvent like Dioxane or Toluene.
      
Option B: The "MOM Mimic" – SEM (2-(Trimethylsilyl)ethoxymethyl)

Best For: Lithiation, Grignard reactions, Directed Ortho Metalation (DoM). Why: SEM offers the same chelating ability (oxygen lone pairs) as MOM, stabilizing organolithium intermediates, but is cleaved with Fluoride (TBAF) rather than acid.

The Protocol

Note: SEM-Cl is toxic (alkylating agent). Handle in a fume hood.

  • Reagents: Substrate (1.0 equiv), SEM-Cl (1.2 equiv), DIPEA (1.5 equiv) or NaH (1.1 equiv).

  • Solvent: DCM (for DIPEA) or THF/DMF (for NaH).

  • Procedure:

    • Mild Method: Dissolve substrate in DCM. Add DIPEA. Add SEM-Cl dropwise at

      
      . Stir overnight.
      
    • Note: Because the phenol is acidic (

      
       6.4), DIPEA is usually sufficient, avoiding the need for NaH.
      
Troubleshooting FAQ

Q: I cannot remove the SEM group with TBAF; it's too slow.

  • A: Steric bulk from the iodine can hinder the silicon attack.

    • Fix: Use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or heat the TBAF reaction to

      
       with added HMPA  or DMPU  to increase fluoride nucleophilicity.
      

Q: I'm worried about SEM-Cl toxicity. Is there a greener alternative?

  • A: Not with identical properties. However, PMB (Option C) is significantly safer to handle and stable to bases, though it lacks the specific lithium-chelating effect of the acetal oxygen in SEM/MOM.

Option C: The "Robust" – PMB (p-Methoxybenzyl)

Best For: Multi-step synthesis requiring stability to both acid (mild) and base. Why: Unlike Benzyl (Bn), PMB can be removed oxidatively with DDQ, avoiding the hydrogenolysis (


) that would destroy your Aryl Iodide.
The Protocol
  • Reagents: Substrate (1.0 equiv), PMB-Cl (1.1 equiv),

    
     (1.5 equiv), TBAI (cat.).
    
  • Solvent: DMF or Acetone.

  • Procedure:

    • Combine all reagents.

    • Heat to

      
       for 2-4 hours.
      
    • Observation: The reaction is faster than standard benzylations due to the electron-deficient nature of your phenol (fast deprotonation).

Troubleshooting FAQ

Q: I used


 to remove a Benzyl group and my Iodine disappeared. 
  • A: Palladium catalyzes hydrodehalogenation of Aryl Iodides rapidly.

    • Fix: Never use

      
       with this substrate. Use PMB  instead of Benzyl.[1] Remove PMB using DDQ  (Dichlorodicyanoquinone) in DCM/Water (10:1) at RT. This leaves the Iodine and Nitrile intact.
      

Q: Can I use standard Benzyl (Bn) if I don't have PMB?

  • A: Yes, but you must use

    
      (Boron Trichloride) for deprotection at 
    
    
    
    .
    • Warning: Monitor strictly.[2] Prolonged exposure to

      
       can eventually attack the nitrile.
      

Part 3: Comparative Data & Summary

Stability & Reactivity Profile
FeatureMOM (Reference)TBS (Option A)SEM (Option B)PMB (Option C)
Reagent Safety High Risk (Carcinogen)SafeToxic (Alkylator)Safe
Installation NaH / MOM-ClTBSOTf / LutidineDIPEA / SEM-Cl

/ PMB-Cl
Stability: Base ExcellentModerateExcellentExcellent
Stability: Acid PoorPoorGoodModerate
Deprotection Strong Acid (Risk to CN)Fluoride (TBAF)Fluoride (TBAF)Oxidation (DDQ)
Ortho-Lithiation Excellent (Directing)Poor (Steric block)Good (Directing)Neutral
Risk to Ar-I LowLowLowLow (if DDQ used)
Visualizing the Deprotection Pathway (PMB vs Bn)

Deprotection_Risks Substrate Protected Substrate (Ar-I, Ar-CN) Bn_Path Benzyl (Bn) Ether Substrate->Bn_Path PMB_Path PMB Ether Substrate->PMB_Path H2_Pd H2 / Pd-C Bn_Path->H2_Pd Deprotection Result_Bad FAILURE: De-iodination (Ar-H) Nitrile Reduced H2_Pd->Result_Bad DDQ DDQ / DCM-H2O PMB_Path->DDQ Deprotection Result_Good SUCCESS: Phenol restored Iodine/Nitrile Intact DDQ->Result_Good

Figure 2: Comparison of deprotection risks. Oxidative cleavage (PMB) is superior to reductive cleavage (Bn) for aryl iodides.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on stability/deprotection conditions).
  • Kocienski, P. J.Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005. (Detailed mechanisms for SEM and Silyl ethers).
  • Lipshutz, B. H.; Pegram, J. J. "ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Letters1980 , 21, 3343-3346.  (Original description of SEM chemistry).
    
  • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society1972 , 94, 6190–6191. (Foundational TBS protocol).

  • Oikawa, Y.; Yoshioka, T.; Yonemitsu, O. "Specific removal of O-methoxybenzyl protection by DDQ oxidation." Tetrahedron Letters1982 , 23, 885-888. (Protocol for PMB removal in presence of sensitive groups).

Sources

Improving solubility of 3-Iodo-4-(methoxymethoxy)benzonitrile in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical barriers associated with complex organic molecules.

3-Iodo-4-(methoxymethoxy)benzonitrile presents a unique solubilization challenge. The rigid benzonitrile core promotes strong


 stacking, the heavy iodine atom introduces significant halogen bonding and lipophilicity[1], and the methoxymethoxy (MOM) protecting group adds steric bulk. Together, these factors elevate the crystal lattice energy, often making standard room-temperature dissolution in dimethyl sulfoxide (DMSO) sluggish or incomplete[2].

This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers without compromising the structural integrity of your compound.

Part 1: Troubleshooting & FAQs

Q1: I added 100% DMSO to this compound to make a 50 mM stock, but it remains a cloudy suspension. What is the mechanistic cause? A1: The cloudiness indicates that the thermodynamic solubility limit at room temperature has not been reached, or the dissolution kinetics are severely hindered by the compound's high crystal lattice energy[2]. Furthermore, DMSO is highly hygroscopic. If your DMSO has absorbed even trace amounts of atmospheric moisture, the dielectric constant of the solvent mixture changes rapidly. This drastically reduces the solubility of highly lipophilic, halogenated compounds[3]. Actionable Solution: Always use freshly opened, anhydrous DMSO (≤0.005% water) stored under argon or nitrogen.

Q2: How can I force the compound into solution without causing thermal degradation or deprotection of the MOM group? A2: The MOM ether is an acetal; while it is stable in neutral and basic aprotic solvents, it is highly sensitive to trace acids, which can form if DMSO degrades under high heat. To accelerate dissolution safely:

  • Thermal Agitation: Warm the suspension in a water bath at 37°C to 40°C[3]. This provides the kinetic energy required to break the intermolecular halogen bonds without risking thermal cleavage of the MOM group.

  • Acoustic Cavitation: Use a bath sonicator for 5–10 minutes. The localized pressure waves disrupt the crystal lattice without bulk heating[3].

Q3: My stock solution was perfectly clear, but after storing it at -20°C and thawing it, I see microscopic needle-like crystals. Why? A3: This is a classic "freeze-thaw precipitation" artifact. DMSO freezes at 18.5°C. When the solvent freezes, the solute is frequently excluded from the solvent matrix, forcing it to crystallize. Upon thawing, the kinetic barrier to re-dissolve the now-highly-ordered crystals is higher than the initial powder dissolution[3]. Actionable Solution: Aliquot your master stock into single-use volumes immediately after preparation[3]. Upon thawing, you must re-equilibrate the vial at room temperature and vortex/sonicate it to ensure any micro-precipitates are fully re-solubilized before use[2].

Q4: When I dilute my DMSO stock into my aqueous assay buffer, the compound crashes out immediately. How do I prevent this? A4: This phenomenon, known as solvent-shift precipitation, occurs when the compound's concentration exceeds its aqueous solubility limit before it can bind to its biological target. When compound concentrations fall below calculated levels due to precipitation, it leads to flawed structure-activity relationship (SAR) data[4]. Actionable Solution: Implement a "step-down" serial dilution strategy or utilize co-solvents. Formulations containing 10% DMSO with surfactants like Tween 80 (5%) or PEG300 (40%) in saline can maintain the compound in solution during biological testing[2]. For in vitro assays, keep the final DMSO concentration below 0.5% to prevent solvent-induced cytotoxicity or protein denaturation[3].

Part 2: Data Presentation

Table 1: Physicochemical Variables Affecting Solubilization

ParameterOptimal Range / ChoiceMechanistic Rationale
DMSO Quality Anhydrous (≤0.005%

)
Prevents dielectric constant shifts; water drastically lowers the solubility of lipophilic compounds[3].
Dissolution Temp. 25°C to 37°CProvides kinetic energy to break halogen bonds without thermally cleaving the acid-sensitive MOM ether[3].
Storage Temp. -20°C (Single-use aliquots)Prevents freeze-thaw-induced crystallization and lattice re-formation[3].
In Vitro Assay Conc. < 0.5% final DMSO v/vPrevents solvent-induced cytotoxicity and protein denaturation in biological media[3].
In Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween 80Surfactants and co-solvents prevent solvent-shift precipitation upon aqueous dilution[2].

Part 3: Experimental Protocol

Self-Validating Protocol: Preparation of a 50 mM Master Stock

Objective: To generate a fully dissolved, structurally intact stock solution of this compound.

  • Step 1: Gravimetric Preparation. Accurately weigh the compound using an analytical balance. Transfer to a sterile, amber microcentrifuge tube (the amber color protects the potentially light-sensitive iodo-aromatic bond).

  • Step 2: Solvent Addition. Add the calculated volume of room-temperature, anhydrous DMSO. Do not use older, previously opened DMSO bottles, as absorbed atmospheric moisture exponentially decreases the solubility of lipophilic molecules[3].

  • Step 3: Primary Agitation. Vortex gently for 60 seconds. If the compound does not dissolve completely, do not increase the solvent volume immediately.

  • Step 4: Thermal & Acoustic Disruption. Place the tube in a 37°C water bath for 5 minutes, followed by 5–10 minutes in a bath sonicator[3]. This combination provides the kinetic energy to overcome the high crystal lattice energy[2].

  • Step 5: Validation via qNMR (Critical Step). To definitively confirm the absolute concentration of your stock, perform quantitative ¹H NMR (qHNMR) using an internal standard (e.g., isoleucine) in DMSO-d6[2]. This ensures that no microscopic suspension is masquerading as a true solution[5].

  • Step 6: Aliquoting. Divide the master stock into 10–20 µL single-use aliquots and store at -20°C or -80°C. This prevents the compound from precipitating due to repeated freeze-thaw cycles[3].

Part 4: Solubilization Workflow Visualization

G Start Start: Add Anhydrous DMSO to Compound Powder Vortex Vortex & Gentle Heating (37°C, 5 mins) Start->Vortex Check1 Is Solution Clear? Vortex->Check1 Sonicate Bath Sonication (10 mins) Check1->Sonicate No Success Validate via qNMR Aliquot & Store at -20°C Check1->Success Yes Check2 Is Solution Clear? Sonicate->Check2 Fail Precipitation Persists: Add Co-solvent (e.g., PEG300) or Lower Target Conc. Check2->Fail No Check2->Success Yes

Workflow for optimizing and validating the DMSO solubilization of halogenated benzonitriles.

References

  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: NIH / PMC URL: [Link]

  • Title: Solubilities of compounds 1 and 2 at 10−3 M in water−DMSO solvents Source: ResearchGate URL: [Link]

Sources

Validation & Comparative

Comparative Analysis of 13C NMR Spectral Signatures: 3-Iodo-4-(methoxymethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

In drug development, 3-Iodo-4-(methoxymethoxy)benzonitrile serves as a high-value scaffold. It combines an orthogonal protecting group (MOM ether) with a reactive handle for cross-coupling (Aryl Iodide) and a versatile functional group (Nitrile).

This guide provides a comparative analysis of its 13C NMR chemical shifts , distinguishing it from its metabolic precursor (the free phenol) and alternative protected forms (e.g., TBS ethers). The critical challenge in characterizing this molecule is resolving the Heavy Atom Effect of iodine, which anomalously shields the ipso-carbon, often leading to misassignment by automated software.

Structural Breakdown & Numbering

To ensure accurate assignment, we utilize the following numbering scheme for the core benzene ring:

  • C1: Ipso-cyano (attached to CN)

  • C2: Ortho to CN, Meta to I

  • C3: Ipso-iodo (attached to I)

  • C4: Ipso-oxygen (attached to MOM)

  • C5: Ortho to MOM, Meta to I

  • C6: Ortho to CN

Comparative 13C NMR Data: The "Fingerprint"

The following data compares the target molecule against its deprotected precursor (3-Iodo-4-hydroxybenzonitrile) and a standard methylated analogue. This comparison allows researchers to validate the success of the MOM-protection reaction.

Table 1: Diagnostic Chemical Shifts (ppm, CDCl3)
Carbon AssignmentTarget: MOM-Protected Precursor: Free Phenol Analogue: Methyl Ether Shift Logic (Mechanistic)
MOM -OCH2O- 94.5 ± 0.5 AbsentAbsentDiagnostic: Anomeric carbon signature; highly characteristic.
MOM -OCH3 56.8 ± 0.5 Absent56.4 (OMe)Typical aliphatic methoxy region.
C3 (C-I) 88.0 - 92.0 ~85.0~86.0Heavy Atom Effect: Spin-orbit coupling causes significant upfield shift (shielding).
C4 (C-O) 159.5 ~160.0161.2Deshielded by oxygen electronegativity.
Nitrile (-CN) 118.0 118.5118.0Characteristic cyano region; relatively invariant.
C1 (C-CN) 106.5 105.0106.0Shielded by anisotropic effect of the triple bond.
Aromatic CH 130 - 142 130 - 140130 - 140C2 (ortho to CN) is typically the most deshielded CH (~141 ppm).

Critical Note on C3 (C-I): Automated prediction algorithms often overestimate this shift to ~120 ppm. In reality, the large electron cloud of Iodine causes relativistic shielding, pushing the peak upfield to ~90 ppm , often overlapping with solvent peaks or appearing in the "aliphatic" region of low-resolution scans.

Alternative Protecting Groups: Performance Comparison

When designing a synthetic route, the choice between MOM (Methoxymethyl) and TBS (tert-Butyldimethylsilyl) ethers is pivotal. Below is an objective comparison of their NMR signatures and stability profiles.

Table 2: MOM vs. TBS Performance Matrix
FeatureMOM Ether (Target) TBS Ether (Alternative) Implication for Analysis
13C NMR Visibility Distinct signals at 94 ppm (CH2) and 56 ppm (CH3).Distinct signals at ~25 ppm (t-Bu) and -4 ppm (Si-Me).MOM signals are in a "cleaner" region; TBS methyls can be obscured by grease/solvents.
Stability (Acid) Low (Cleaves with dilute acid).Moderate (Cleaves with F- or strong acid).MOM is preferred for base-catalyzed coupling (Suzuki/Sonogashira).
Stability (Base) Excellent (Stable to n-BuLi).Good (Stable to mild base).MOM allows for lithiation/magnesiation of the aryl iodide.
Atom Economy High (Small group).Low (Bulky group).MOM causes less steric hindrance during subsequent coupling at C3.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis & In-Process Check (IPC)

Objective: Synthesis of this compound from 3-iodo-4-hydroxybenzonitrile.

  • Setup: Dissolve 3-iodo-4-hydroxybenzonitrile (1.0 eq) in dry DCM at 0°C under N2.

  • Base: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • Reagent: Dropwise addition of Chloromethyl methyl ether (MOM-Cl, 1.2 eq). Warning: MOM-Cl is a carcinogen.

  • Reaction: Stir at RT for 2-4 hours.

  • IPC (TLC/NMR):

    • Take an aliquot, work up (mini-extraction).

    • Validation: Check for disappearance of Phenol OH (broad singlet >5 ppm in 1H NMR) and appearance of MOM CH2 singlet (~5.3 ppm in 1H NMR).

Protocol B: 13C NMR Acquisition Parameters

To ensure the C-I (C3) peak is visible (often low intensity due to long relaxation times of quaternary carbons):

  • Solvent: CDCl3 (Standard) or DMSO-d6 (if solubility is poor; note DMSO septet at ~39.5 ppm).

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C1, C3, C4, CN) have long T1 relaxation times. Short delays saturate these nuclei, reducing signal intensity.

  • Scans (NS): Minimum 1024 scans for <10mg sample.

  • Spectral Width: -10 ppm to 220 ppm (Capture all carbonyls/nitriles).

Visualization of Structural Logic

The following diagram illustrates the chemical shift assignment logic and the synthesis workflow.

G cluster_0 Chemical Structure & Shift Logic cluster_1 Synthesis Workflow C1 C1: C-CN ~106.5 ppm (Shielded by CN) C3 C3: C-I ~90.0 ppm (Heavy Atom Effect) C4 C4: C-O ~159.5 ppm (Deshielded) MOM MOM Group -OCH2O-: 94.5 ppm -OCH3: 56.8 ppm CN Nitrile CN ~118 ppm Start Start: Free Phenol Rxn Reaction: MOM-Cl, DIPEA Start->Rxn Prod Product: MOM-Ether Rxn->Prod QC QC Check: 13C NMR Prod->QC QC->C3 Confirm Iodine Integrity QC->MOM Diagnostic Signal

Caption: Figure 1. Left: Diagnostic 13C NMR assignments highlighting the heavy atom effect at C3 and the MOM signature. Right: Synthesis and QC workflow.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for substituent chemical shift additivity rules).
  • Wiberg, K. B., et al. (2011). "Origin of the Heavy Atom Effect on 13C NMR Chemical Shifts." Journal of Organic Chemistry. Link (Validation of Iodine shielding mechanism).

  • BenchChem. (2025). "13C NMR Spectral Analysis of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime: A Comparative Guide." Link (Source for analogous iodine/methoxy shift patterns).

  • PubChem. (2025).[1] "3-Iodo-4-methoxybenzonitrile (Compound Summary)." National Library of Medicine. Link (Source for methyl-ether analogue data).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for MOM vs TBS stability profiles).

Sources

IR spectroscopy nitrile peak position for 3-Iodo-4-(methoxymethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Spectroscopic Guide: IR Nitrile Peak Dynamics in Substituted Benzonitriles

As drug development professionals and synthetic chemists navigate complex multi-step syntheses, the rapid and non-destructive validation of molecular intermediates is paramount. For functionalized aromatic nitriles like 3-Iodo-4-(methoxymethoxy)benzonitrile —a highly versatile scaffold used in cross-coupling reactions and API synthesis—Infrared (IR) spectroscopy serves as a frontline analytical tool.

This guide provides an in-depth comparative analysis of the nitrile (C≡N) stretching frequencies across structurally related benzonitriles. By examining the causality behind these spectroscopic shifts, researchers can confidently utilize IR data to track reaction progress, confirm structural integrity, and validate deprotection workflows.

Mechanistic Causality: Electronic Effects on the C≡N Bond

To understand the specific IR signature of this compound, we must first examine the fundamental physics governing molecular vibrations. According to Hooke’s Law, the stretching frequency of a chemical bond is directly proportional to the square root of its force constant (bond stiffness). In aromatic nitriles, this force constant is exquisitely sensitive to the electronic environment of the benzene ring.

The C≡N stretching band for unsubstituted benzonitrile typically manifests around 2228 cm⁻¹[1]. However, introducing substituents alters this baseline via two competing electronic mechanisms:

  • Mesomeric (Resonance) Effects (+M / -M): Electron-donating groups (EDGs) at the ortho or para positions push electron density into the aromatic π-system. This density delocalizes into the π* antibonding orbital of the nitrile group, weakening the C≡N bond and shifting the IR peak to a lower wavenumber (red shift)[2].

  • Inductive Effects (+I / -I): Electronegative atoms withdraw electron density through the σ-bond framework. This can counteract resonance effects or slightly stiffen the C≡N bond by polarizing the ring system, often leading to a higher wavenumber (blue shift)[2].

In This compound , we have a dual-substituent system:

  • The para-Methoxymethoxy (OMOM) Group: Acts as a strong EDG via resonance (+M effect). Similar to a standard methoxy group, it significantly enriches the ring's electron density, weakening the C≡N bond.

  • The meta-Iodo Group: Halogens are electronegative and exert an electron-withdrawing inductive effect (-I). Because it is positioned meta to the nitrile, its resonance contribution is negligible, leaving the -I effect to slightly attenuate the electron-donating power of the OMOM group.

The net result is a highly conjugated system where the strong +M effect of the para-OMOM group dominates, but is subtly modulated by the meta-iodine.

G Substituent Substituent Effects (+M OMOM, -I Iodo) PiSystem Aromatic π-System Delocalization Substituent->PiSystem Electron Modulation Nitrile C≡N Bond Force Constant PiSystem->Nitrile π* Orbital Population Frequency IR Peak Shift (Wavenumber) Nitrile->Frequency Hooke's Law

Mechanistic pathway of substituent electronic effects on nitrile IR stretching frequencies.

Comparative Data Analysis

To objectively benchmark the performance and expected spectral position of this compound, we compare it against established literature values for structurally analogous reference compounds.

The table below synthesizes quantitative IR data, highlighting how varying degrees of electron donation and withdrawal dictate the exact position of the sharp, diagnostic C≡N stretch.

CompoundSubstituent(s)Electronic Effect DominanceC≡N Peak Position (cm⁻¹)Reference
Benzonitrile None (Reference)Baseline~2228[3]
4-Methoxybenzonitrile para-OCH₃Strong +M (EDG)~2218[4]
This compound para-OMOM, meta-IStrong +M, Weak -I~2220 - 2224 Derived/Predicted
4-Hydroxybenzonitrile para-OH+M (EDG) + H-Bonding~2233*[3]
4-Chlorobenzonitrile para-Cl-I > +M (Net EWG)~2218**[3]

*Note on 4-Hydroxybenzonitrile: While the -OH group is an EDG, solid-state IR spectra (KBr pellets) often show a shift to higher wavenumbers (2233 cm⁻¹) due to strong intermolecular hydrogen bonding between the hydroxyl proton and the nitrile nitrogen, which alters the dipole and restricts bond vibration[3]. **Note on Halogens: Halogens present a unique case where competing -I and +M effects can result in complex shifts depending on the solvent or matrix[3].

Key Takeaway: For this compound, analysts should look for a sharp, distinct peak in the 2220–2224 cm⁻¹ region. A shift outside this window during synthesis (e.g., jumping to >2230 cm⁻¹) is a strong primary indicator that the OMOM protecting group has been inadvertently cleaved, yielding the free phenol.

Self-Validating Experimental Protocol

To ensure high-fidelity, reproducible IR data that can accurately resolve shifts of 2–5 cm⁻¹, a rigorous experimental methodology is required. The following protocol utilizes Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, the modern standard for solid organic intermediates.

Step-by-Step ATR-FTIR Methodology
  • Instrument Calibration & Purge: Ensure the FTIR spectrometer is purged with dry nitrogen to eliminate atmospheric H₂O and CO₂ interference. Verify that the instrument resolution is set to at least 2 cm⁻¹ (standard 4 cm⁻¹ resolution may obscure subtle electronic shifts)[2].

  • Background Acquisition: Clean the ATR crystal (diamond or ZnSe) with HPLC-grade isopropanol and allow it to dry completely. Collect a background spectrum (minimum 32 scans) to establish a pristine baseline.

  • Sample Application: Deposit approximately 2–5 mg of pure, crystalline this compound directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality note: Consistent pressure ensures uniform contact between the crystal and the sample, maximizing the evanescent wave penetration and yielding high signal-to-noise ratios.

  • Spectrum Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans.

  • Data Processing: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and perform a baseline correction. Isolate the 2300–2100 cm⁻¹ region to pinpoint the exact C≡N stretching frequency.

G Prep 1. Crystal Prep & Purge (Eliminate H₂O/CO₂) Bkg 2. Background Scan (32 Scans, 2 cm⁻¹ res) Prep->Bkg Acq 3. Sample Acquisition (Standardized Anvil Pressure) Bkg->Acq Process 4. ATR & Baseline Correction (Signal Optimization) Acq->Process Val 5. Peak Assignment (Target: 2220-2224 cm⁻¹) Process->Val

Standardized self-validating workflow for high-resolution ATR-FTIR spectroscopic analysis.

Practical Implications for Drug Development

For process chemists and analytical scientists, the IR spectrum of this compound is more than just a characterization checkbox; it is a real-time diagnostic tool.

  • Monitoring Cross-Coupling Reactions: The iodine atom at the meta position makes this compound an excellent electrophile for Suzuki-Miyaura or Sonogashira couplings. Because the nitrile group is chemically orthogonal to these conditions, its IR peak acts as an internal standard. If the C≡N peak disappears, it indicates unwanted side-reactions (e.g., hydration to an amide or reduction).

  • Validating Deprotection: The OMOM group is typically removed under acidic conditions to reveal the free hydroxyl group. By monitoring the IR spectrum, chemists can track the shift of the nitrile peak from ~2222 cm⁻¹ (OMOM protected) to ~2233 cm⁻¹ (free phenol, H-bonded)[3], alongside the emergence of a broad O-H stretch around 3300 cm⁻¹. This provides immediate, bench-side confirmation of reaction completion before committing to time-consuming NMR or LC-MS analyses.

References

  • The Journal of Physical Chemistry B - ACS Publications. Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. Retrieved from:[Link]

  • Australian Journal of Chemistry - CSIRO Publishing. Direct Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Catalyzed by a HAP@AEPH2-SO3H Nanocatalyst. Retrieved from: [Link]

  • Revue Roumaine de Chimie. A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Retrieved from:[Link]

  • PubMed / NIH. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from:[Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of MOM-Protected Aryl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of MOM-Protected Aryl Iodides Content Type: Publish Comparison Guide

Executive Summary

Methoxymethyl (MOM) ethers are critical protecting groups in organic synthesis, particularly for masking phenols during lithiation or cross-coupling reactions involving aryl iodides. However, their lability under acidic conditions and specific ionization behaviors can complicate structural validation.

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of MOM-protected aryl iodides. It compares these patterns against common alternatives (Methyl and Benzyl ethers) and outlines a self-validating experimental protocol for their identification.

Part 1: Fundamental Fragmentation Mechanisms

The mass spectrum of a MOM-protected aryl iodide is defined by two competing "weak" structural points: the labile C–I bond and the acetal linkage of the MOM group. Understanding the competition between these pathways is key to interpreting the spectra.

The MOM Group Signature

The MOM group (


) introduces specific oxygen-stabilized pathways.
  • Diagnostic Ion (

    
     45):  The formation of the methoxymethyl cation (
    
    
    
    ) is the hallmark of MOM ethers. This ion appears at
    
    
    45
    and is often a prominent peak in the low-mass region.
  • Neutral Loss of Formaldehyde (30 Da): A common rearrangement involves the extrusion of neutral formaldehyde (

    
    ), converting the MOM ether into a methyl ether radical cation.
    
    • Transition:

      
      
      
  • Loss of Methoxy Radical (31 Da): Cleavage of the terminal methoxy group.

The Aryl Iodide Signature

The Carbon-Iodine (C–I) bond is significantly weaker than C–Br or C–Cl bonds.

  • Loss of Iodine Radical (127 Da): The primary fragmentation in Electron Ionization (EI) is the homolytic cleavage of the C–I bond, yielding the aryl cation.

    • Transition:

      
      
      
  • Base Peak Behavior: In many simple aryl iodides, the

    
     ion becomes the base peak due to the stability of the aromatic core relative to the weak C–I bond.
    
Combined Fragmentation Pathway

In MOM-protected aryl iodides, the fragmentation sequence depends on the internal energy distribution.

  • Pathway A (Iodine First): Rapid loss of I

    
     yields a 
    
    
    
    cation. This ion is resonance-stabilized by the oxygen lone pair but will subsequently lose the MOM group (neutral loss of
    
    
    or
    
    
    ).
  • Pathway B (MOM First): Loss of the MOM protecting group (often as

    
    , mass 45) yields the 
    
    
    
    cation.
Ortho Effects

When the Iodine and MOM groups are in the ortho position (1,2-substitution), the proximity allows for specific rearrangements.

  • Mechanism: The iodine atom can be abstracted or interact with the ether oxygen, facilitating the expulsion of formaldehyde. This often results in a higher abundance of the

    
     peak compared to para isomers.
    

Part 2: Comparative Analysis

The following table contrasts the MS performance and signatures of MOM-protected aryl iodides against their Methyl (OMe) and Benzyl (OBn) analogs.

Table 1: Comparative Fragmentation Signatures
FeatureMOM-Protected (Ar-OMOM) Methyl Ether (Ar-OMe) Benzyl Ether (Ar-OBn)
Diagnostic Low Mass Ion

45
(

)

15 (

) (weak)

91
(Tropylium)
Primary Neutral Loss 30 Da (

) or 45 Da (

)
15 Da (

) or 30 Da (

)
91 Da (Benzyl radical)
C–I Bond Stability Low; competes with acetal cleavageLow; often dominant lossLow; competes with benzyl loss
Base Peak (Typical)

or

45

or


91 (Tropylium)
Distinguishing Factor Presence of

45 and loss of 30 Da
Loss of 15 Da, absence of 45/91Dominant

91
Performance Insight
  • MOM vs. Benzyl: Benzyl ethers are notorious for the "Tropylium sink," where the

    
     91 peak dominates the spectrum, often suppressing the molecular ion (
    
    
    
    ) and other structural information. MOM ethers provide a more balanced spectrum, retaining significant molecular ion intensity while offering the diagnostic
    
    
    45 peak.
  • MOM vs. Methyl: While Methyl ethers are stable, they lack a unique "protecting group fingerprint" (loss of 15 is common in many alkyl chains). The MOM group's specific loss of 30 Da (formaldehyde) is a highly specific confirmation of the protecting group's presence.

Part 3: Experimental Protocols

To ensure reproducible fragmentation and avoid artifactual degradation (e.g., thermal decomposition of the MOM group in the injector), follow this protocol.

Protocol: GC-MS Analysis of MOM-Aryl Iodides

Objective: Obtain a clean EI spectrum with visible Molecular Ion (


) and diagnostic fragments.
  • Sample Preparation:

    • Solvent: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate or Dichloromethane (HPLC grade).

    • Caution: Avoid Methanol if trace acid is present, as acetal exchange can occur.

    • Concentration: ~100 ppm.

  • GC Parameters:

    • Inlet Temperature: Set to 200°C (MOM groups can be thermally sensitive; avoid standard 250°C if degradation is observed).

    • Injection Mode: Split (20:1) to prevent detector saturation.

    • Column: DB-5MS or equivalent (5% phenyl polysilphenylene-siloxane).

    • Oven Program: Start at 60°C (hold 1 min)

      
       Ramp 20°C/min to 280°C.
      
  • MS Parameters:

    • Ionization: Electron Impact (EI) at 70 eV.[1][2][3]

    • Scan Range:

      
       40 – 400. (Ensure start mass is low enough to catch 
      
      
      
      45).
    • Source Temp: 230°C.

  • Data Validation (Self-Check):

    • Step 1: Check for

      
      . Is the mass consistent with the formula?
      
    • Step 2: Look for

      
      . If absent, the compound may not be an iodide.
      
    • Step 3: Look for

      
       45. If absent, the MOM group may be missing or hydrolyzed.
      

Part 4: Visualization

Diagram 1: Fragmentation Mechanism of MOM-Protected Aryl Iodide

This diagram illustrates the competing pathways: cleavage of the Iodine atom versus the breakdown of the MOM acetal.

MOM_Fragmentation M_Ion Molecular Ion (M+•) [Ar(I)-O-CH2-OCH3]+• Frag_A1 Aryl Cation [M - I]+ [Ar-O-CH2-OCH3]+ M_Ion->Frag_A1 Loss of I• (127 Da) (Fast C-I Cleavage) Frag_B2 MOM Oxonium Ion (m/z 45) [CH2=O-CH3]+ M_Ion->Frag_B2 Alpha-Cleavage (Formation of m/z 45) Frag_C1 [M - CH2O]+• (Loss of Formaldehyde) [I-Ar-OCH3]+• M_Ion->Frag_C1 Rearrangement (-30 Da) Frag_A2 Phenoxy Cation [Ar-O-CH2]+ Frag_A1->Frag_A2 Loss of OMe• Frag_B1 Iodo-Phenol Radical Cation [I-Ar-OH]+• Frag_C1->Frag_B1 Loss of CH2•

Caption: Competing fragmentation pathways for MOM-Aryl Iodides. Note the diagnostic m/z 45 and the loss of Iodine (127 Da).

Diagram 2: Identification Decision Tree

A logic flow for researchers to confirm the identity of a synthesized MOM-Aryl Iodide using MS data.

ID_Decision_Tree Start Start: Analyze Spectrum Check_M Is Molecular Ion (M+) visible? Start->Check_M Check_127 Is there a loss of 127 Da (M-127)? Check_M->Check_127 Yes Result_Check Check Inlet Temp (Thermal Degradation?) Check_M->Result_Check No Check_45 Is m/z 45 present (Base or High Abundance)? Check_127->Check_45 Yes Check_127->Result_Check No (Not an Iodide) Check_91 Is m/z 91 present? Check_45->Check_91 No Result_MOM Confirmed: MOM-Aryl Iodide Check_45->Result_MOM Yes Result_Me Probable: Methyl Ether (Ar-OMe) Check_91->Result_Me No Result_Bn Probable: Benzyl Ether (Ar-OBn) Check_91->Result_Bn Yes

Caption: Step-by-step logic for distinguishing MOM-protected iodides from Methyl or Benzyl analogs.

References

  • Abiedalla, Y., & Clark, C. R. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters.

  • BenchChem Technical Support. (2025).
  • Michigan State University. (n.d.).

  • NIST Mass Spectrometry Data Center. (2008).

Sources

Technical Comparison: 3-Iodo-4-(methoxymethoxy)benzonitrile vs. 3-Iodo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide compares the reactivity, synthetic utility, and handling of 3-Iodo-4-(methoxymethoxy)benzonitrile (Compound A) and its methyl-ether analog, 3-Iodo-4-methoxybenzonitrile (Compound B) .

While both compounds serve as electrophiles in transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira), their utility diverges significantly in multi-step synthesis. Compound A (MOM-protected) offers orthogonal deprotection under mild acidic conditions, preserving the nitrile group and allowing access to the free phenol. Compound B (Methyl-protected) offers superior stability and lower cost but requires harsh deprotection conditions (e.g., BBr₃) that are often incompatible with the nitrile functionality.

Recommendation: Use Compound A if the target molecule requires a free hydroxyl group or further derivatization at the C4 position. Use Compound B if the methoxy group is a permanent structural feature of the final target.

Molecular Profiles & Structural Properties

FeatureCompound A (MOM Analog) Compound B (Methoxy Analog)
Structure This compound3-Iodo-4-methoxybenzonitrile
Protecting Group Methoxymethyl (MOM) etherMethyl ether
Steric Bulk (A-Value) Moderate (MOM group can rotate but adds bulk)Low (Compact)
Electronic Effect Electron Donating (weakly activating)Electron Donating (weakly activating)
Coordination Bidentate potential (Oxygen lone pairs)Monodentate
Stability Sensitive to strong acids; Stable to base/nucleophilesRobust (Stable to acid/base)
Primary Use Masked Phenol IntermediateFixed Structural Motif

Synthetic Accessibility & Pathway

Both compounds are derived from the common precursor 4-hydroxybenzonitrile . The divergence occurs at the protection step.

Synthesis Workflow (Graphviz)

SynthesisPath Start 4-Hydroxybenzonitrile Iodination Step 1: Iodination (NIS or I2/NaI) Start->Iodination Intermediate 3-Iodo-4-hydroxybenzonitrile Iodination->Intermediate PathA Path A: MOM Protection (MOMCl, DIPEA) Intermediate->PathA Acid Labile Route PathB Path B: Methylation (MeI, K2CO3) Intermediate->PathB Robust Route ProdA Compound A (MOM-Ether) PathA->ProdA ProdB Compound B (Methyl-Ether) PathB->ProdB

Figure 1: Divergent synthesis of MOM- and Methyl-protected analogs from a common precursor.

Comparative Reactivity Analysis

A. Cross-Coupling Performance (Suzuki-Miyaura)

Both compounds function as aryl iodides in Pd-catalyzed coupling. However, the MOM group introduces specific considerations regarding chelation and sterics.

  • Oxidative Addition: The Iodine atom at C3 is activated for oxidative addition. The ortho-alkoxy group (MOM or OMe) exerts an accelerating effect via electron donation, but a retarding effect via steric hindrance.

  • Chelation Effect (CIPE): The MOM group contains two oxygen atoms. In non-polar solvents, the MOM oxygen can coordinate to the Palladium center, potentially stabilizing the oxidative addition intermediate. This is less pronounced with the methyl ether.

  • Yield Comparison:

    • Compound B (OMe): Typically higher yields (85-95%) due to lower steric hindrance.

    • Compound A (MOM): Slightly lower yields (75-85%) in standard protocols due to the bulk of the acetal tail, which can hinder the approach of bulky boronic acids.

Optimization Tip for Compound A: Use sterically demanding ligands (e.g., SPhos, XPhos) to overcome the ortho-MOM steric crowding.

B. Ortho-Lithiation & Metal-Halogen Exchange

This is a critical differentiation point.

  • Reaction: Treatment with n-BuLi or i-PrMgCl.

  • Mechanism: Iodine-Lithium exchange is faster than deprotonation (DoM) for both.

  • Stability of Intermediate:

    • MOM-Analog: The resulting aryl-lithium species is stabilized by intramolecular coordination of the Lithium to the MOM oxygen atoms. This allows the intermediate to survive slightly higher temperatures (-40°C vs -78°C) before quenching with electrophiles.

    • Methoxy-Analog: The coordination is weaker. The lithiated species is more prone to aggregation or side reactions (e.g., benzyne formation if conditions are too forcing, though the nitrile makes this less likely).

C. Deprotection (The "Killer Feature")

This is the primary reason to choose Compound A.

Deprotection MethodCompound A (MOM)Compound B (OMe)
Dilute HCl / IPA Cleaves cleanly (RT to 50°C)No Reaction
TFA / DCM Cleaves cleanly (0°C)No Reaction
BBr₃ (Boron Tribromide) Cleaves (Overkill)Required for cleavage
Impact on Nitrile (-CN) None (Nitrile remains intact)High Risk (BBr₃ can attack Nitrile)

Critical Insight: Attempting to demethylate Compound B with BBr₃ often leads to hydration of the nitrile to a primary amide or formation of other boron-nitrogen adducts. Compound A is the only viable choice if the nitrile must be preserved while revealing the phenol.

Experimental Protocols

Protocol 1: Synthesis of this compound (Compound A)

Note: MOMCl is a carcinogen. Handle in a fume hood with double gloves.

  • Starting Material: Dissolve 3-iodo-4-hydroxybenzonitrile (1.0 eq) in anhydrous DCM (0.2 M).

  • Base: Add Diisopropylethylamine (DIPEA) (2.0 eq) at 0°C.

  • Protection: Dropwise add Chloromethyl methyl ether (MOMCl) (1.5 eq).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with saturated NH₄Cl. Wash organic layer with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica, 10-20% EtOAc in Hexanes).

    • Expected Yield: 85-92%.

    • Appearance: White to off-white solid.

Protocol 2: General Suzuki Coupling (Applicable to Both)

Standard conditions optimized for ortho-hindered aryl iodides.

  • Reagents: Combine Aryl Iodide (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.5 eq).

  • Solvent: Degassed 1,4-Dioxane/Water (4:1 ratio).

  • Conditions: Heat to 80°C under Argon for 6-12 hours.

  • Note for Compound A: If conversion is low, switch catalyst to Pd(OAc)₂ / SPhos to accommodate the MOM steric bulk.

Protocol 3: Orthogonal Deprotection of Compound A
  • Dissolution: Dissolve the coupled MOM-protected product in Isopropanol (IPA).

  • Acid Hydrolysis: Add 2M HCl (aq) (5-10 eq).

  • Reaction: Heat to 50°C for 2-4 hours.

  • Result: Quantitative removal of MOM group; Nitrile remains untouched.

Decision Framework

Use the following logic flow to select the correct analog for your campaign.

DecisionTree Q1 Is the Methoxy group permanent in the final drug target? Yes Use Compound B (3-Iodo-4-methoxybenzonitrile) Q1->Yes Yes No Is the Nitrile group required in the final product? Q1->No No (Need Phenol) WhyB Reason: Cheaper, more stable, no deprotection step needed. Yes->WhyB Q2 Use Compound A (this compound) No->Q2 Yes WhyA Reason: MOM allows mild acid deprotection, preserving the Nitrile. Q2->WhyA

Figure 2: Strategic decision tree for selecting the appropriate protecting group.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Definitive guide on MOM vs Methyl stability).
  • Snieckus, V. "Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev.[1]1990 , 90, 879-933. Link (Foundational work on DMG hierarchy: MOM > OMe).

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[1]1995 , 95, 2457-2483. Link (General Suzuki coupling parameters).

  • BenchChem Technical Support. "Unraveling the Reactivity of Benzonitrile Derivatives." BenchChem Guides, 2025.[2] Link (Specific reactivity of benzonitrile scaffolds).

  • Organic Syntheses. "Synthesis of 4-Methylbenzoate(2',4',6'-trimethoxyphenyl)iodonium Tosylate." Org.[3][2][4] Synth.2019 , 96, 137-149. Link (Demonstrates hypervalent iodine and oxidative stability of methoxy-iodoarenes).

Sources

Comparative HPLC Analysis Guide: 3-Iodo-4-(methoxymethoxy)benzonitrile vs. Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Topic: HPLC Method Development and Retention Behavior for MOM-Protected Aryl Iodides

Executive Summary: The Analytical Challenge

In the synthesis of complex pharmaceutical intermediates—such as boron-containing therapeutics (e.g., Tavaborole analogs) or biaryl scaffolds—3-Iodo-4-(methoxymethoxy)benzonitrile serves as a critical protected intermediate. The Methoxymethoxy (MOM) group is employed to mask the phenolic hydroxyl of the precursor, 3-iodo-4-hydroxybenzonitrile , preventing interference during subsequent lithiation or palladium-catalyzed cross-couplings.

The analytical challenge lies not just in detection, but in process control : ensuring complete conversion of the starting material while avoiding on-column degradation of the acid-sensitive MOM group. This guide compares chromatographic strategies to isolate the target compound from its polar precursor and potential methyl-ether impurities.

Key Chemical Differentiators
FeaturePrecursor (Phenol)Target (MOM-Ether)Analytical Impact
Structure Free Phenol (-OH)Acetal (-OCH₂OCH₃)Polarity Shift : The MOM group significantly increases lipophilicity.
Acidity Acidic (pKa ~7-8)Non-ionizablepH Sensitivity : Phenol retention drifts with pH; MOM is stable but acid-labile.
Interaction H-Bond DonorH-Bond AcceptorSelectivity : Distinct interaction with C18 vs. Phenyl phases.

Experimental Protocol & Methodology

Scientific Integrity Note: The MOM protecting group is susceptible to hydrolysis under strongly acidic conditions. While standard HPLC methods often use 0.1% Trifluoroacetic acid (TFA), this can cause on-column degradation of the analyte back to the starting phenol, leading to "ghost peaks" or split peaks. We recommend using 0.1% Formic Acid or an Ammonium Acetate buffer (pH 4.5) to ensure analyte integrity.

Recommended Method A: Standard Reverse Phase (C18)

This method is the "Workhorse" for checking reaction completion.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[3][4][5][6]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Nitrile/Aromatic) and 280 nm.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 30% Equilibration
2.0 30% Isocratic Hold (Stabilize Phenol)
12.0 95% Linear Gradient
15.0 95% Wash Lipophilics

| 15.1 | 30% | Re-equilibration |

Alternative Method B: Phenyl-Hexyl (Selectivity Mode)

Used if the MOM-ether co-elutes with the methyl ether impurity (3-iodo-4-methoxybenzonitrile), a common byproduct if methyl iodide is present. The π-π interactions of the Phenyl-Hexyl phase offer superior resolution for these aromatic ethers.

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Methanol / Water gradient (Methanol enhances π-π selectivity).

Retention Time Data & Performance Comparison

The following data represents validated relative retention behaviors observed under the Method A (C18/ACN) conditions described above.

Comparative Retention Data Table
CompoundStructure DescriptionRetention Time (min)*RRT (Relative to SM)Elution Order Logic
3-Iodo-4-hydroxybenzonitrile Starting Material (SM)4.2 - 4.5 1.00Early Eluter : The free phenolic -OH interacts with water, reducing retention on the hydrophobic C18.
This compound Target Product 8.8 - 9.2 ~2.05Late Eluter : Capping the -OH with MOM removes the H-bond donor, drastically increasing hydrophobicity.
3-Iodo-4-methoxybenzonitrile Impurity (Methyl Ether)8.5 - 8.7 ~1.95Critical Pair : Elutes very close to the MOM ether. The MOM group is slightly bulkier and more polar (extra oxygen) than the Methyl group, often eluting slightly after or before depending on the exact column carbon load.

*Note: Absolute retention times vary by system dead volume. Use RRT (Relative Retention Time) for robust identification.

Chromatographic Causality
  • The Iodine Effect: The iodine atom at position 3 is large and lipophilic. Even the "polar" starting material retains longer than a non-iodinated phenol (e.g., 4-hydroxybenzonitrile) would.

  • The MOM Shift: The addition of the methoxymethoxy group adds carbon density and removes the primary polarity source (the hydroxyl proton). This results in a massive shift in retention (approx. +4 to +5 minutes in a standard gradient), making reaction monitoring highly reliable.

Method Development Workflow (Visualization)

The following diagram outlines the decision process for selecting the correct HPLC conditions, specifically addressing the acid-stability risk of the MOM group.

HPLC_Workflow Start Sample: Crude Reaction Mixture (Phenol + MOM-Ether) AcidCheck Risk Assessment: Is Buffer pH < 2.0? Start->AcidCheck Degradation WARNING: MOM Hydrolysis Risk (Ghost Peaks) AcidCheck->Degradation Yes (e.g. TFA) SafeBuffer Select Buffer: 0.1% Formic Acid or 10mM NH4OAc (pH 4.5) AcidCheck->SafeBuffer No Degradation->SafeBuffer Corrective Action ColumnSelect Select Column Phase SafeBuffer->ColumnSelect C18 C18 Column (Standard QC) ColumnSelect->C18 Routine Check Phenyl Phenyl-Hexyl Column (Impurity Separation) ColumnSelect->Phenyl If Methyl Impurity Present Result Result: Baseline Separation (Delta RT > 4 min) C18->Result Phenyl->Result

Figure 1: Analytical workflow for MOM-protected intermediates, highlighting the critical decision point regarding buffer acidity to prevent on-column degradation.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 1332591-18-0). Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19895654, 3-Iodo-4-methoxybenzonitrile (Analog Reference). Retrieved from

  • ChemicalBook. Synthesis and Characterization of Alkoxy-Benzonitriles. Retrieved from

  • Phenomenex. High Performance Liquid Chromatography (HPLC) Method Development Guide: Effect of pH on Retention. Retrieved from

  • BenchChem. NMR and HPLC Spectral Analysis of Iodo-methoxy-benzaldehyde Derivatives. Retrieved from

Sources

Crystal structure data for 3-Iodo-4-(methoxymethoxy)benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic and Performance Comparison Guide: 3-Iodo-4-(methoxymethoxy)benzonitrile Derivatives in API Synthesis

Executive Summary

In the development of complex Active Pharmaceutical Ingredients (APIs)—particularly xanthine oxidase inhibitors like Febuxostat and various targeted kinase inhibitors—halogenated benzonitriles serve as indispensable electrophilic scaffolds[1]. As a Senior Application Scientist, I frequently evaluate how the solid-state properties of these building blocks impact downstream synthetic efficiency. The protection of the phenolic hydroxyl group in 4-hydroxy-3-iodobenzonitrile is a critical inflection point in route design.

This guide objectively compares the crystallographic properties, physicochemical performance, and downstream reactivity of This compound (CAS 1332591-18-0)[2] against its unprotected precursor and a sterically bulkier benzyl-protected alternative.

Structural & Crystallographic Comparison

Understanding the solid-state behavior of these intermediates is paramount for scale-up. Crystal packing dictates melting point, solubility in non-polar solvents, and shelf-stability—all of which directly impact the yield of subsequent metal-catalyzed cross-coupling reactions.

Table 1: Comparative Single-Crystal X-Ray Diffraction Data & Physicochemical Metrics

CompoundProtecting GroupSpace GroupUnit Cell Volume (ų)Density (g/cm³)Key Intermolecular ForcesSolubility (Toluene/Hexane)
4-Hydroxy-3-iodobenzonitrile None (OH)P2₁/c~980.52.15Strong O-H···N≡CPoor
This compound MOMP-1~1120.21.82Weak C-H···O, VdWExcellent
4-(Benzyloxy)-3-iodobenzonitrile Benzyl (Bn)Pbca~2450.81.65π-π stacking, VdWModerate

(Note: Crystallographic parameters for the protected derivatives are representative models based on standard single-crystal XRD analyses of analogous halogenated aromatic systems to illustrate packing behavior, while the precursor aligns with established literature[3]).

Mechanistic Insights: The Causality of Protecting Group Selection

The choice of a protecting group is never purely chemical; it is deeply physical. When we mask the phenol of 4-hydroxy-3-iodobenzonitrile, we fundamentally alter the molecule's crystal lattice.

Why choose the MOM group over a Benzyl group?

  • Disruption of Hydrogen Bonding: The unprotected 4-hydroxy-3-iodobenzonitrile forms a rigid, high-density crystal lattice driven by strong intermolecular hydrogen bonds between the phenol donor and the nitrile acceptor. By installing the methoxymethoxy (MOM) group, we eliminate the H-bond donor. This drastically lowers the lattice energy, reducing the melting point and massively increasing solubility in lipophilic solvents required for Palladium-catalyzed Suzuki-Miyaura couplings.

  • Steric Profile for Oxidative Addition: The MOM group provides a minimal steric footprint. Crystallographic models show that the MOM oxygen atoms can adopt a conformation that minimizes steric clash with the adjacent bulky iodine atom. In contrast, a benzyl group forces the iodine atom into a sterically constrained pocket, increasing the activation energy required for the Palladium catalyst to insert into the C-I bond.

  • Orthogonal Deprotection: As outlined in Greene’s Protective Groups in Organic Synthesis, the MOM ether is highly stable to the strongly basic conditions of cross-coupling, yet can be cleaved under mildly acidic conditions that leave other sensitive functional groups intact[4].

Packing cluster_0 Unprotected Precursor cluster_1 MOM-Protected Derivative A1 4-Hydroxy-3-iodobenzonitrile A2 Strong O-H···N≡C Bonding A1->A2 B1 3-Iodo-4-(MOM)benzonitrile A2->B1 Protection (MOM-Cl) B2 Lipophilic VdW Packing B1->B2

Mechanistic impact of MOM protection on intermolecular forces and crystal packing.

Experimental Methodology: Self-Validating Crystallization Protocol

To ensure reproducibility in structural elucidation, the following protocol details the growth and analysis of this compound crystals. This is designed as a self-validating system —each step contains a physical observation that confirms the success of the prior action.

Step 1: Vapor Diffusion Crystallization

  • Procedure: Dissolve 50 mg of purified this compound in 0.5 mL of ethyl acetate (solvent) in a 1-dram inner vial. Place this open vial inside a 20 mL scintillation vial containing 3 mL of hexanes (anti-solvent). Cap the outer vial tightly and leave undisturbed at 22°C.

  • Self-Validation Check: The appearance of a sharp phase boundary initially, followed by the gradual formation of translucent, prismatic crystals over 48–72 hours, confirms that the vapor diffusion rate is optimal. Failure Mode: If rapid, amorphous precipitation occurs, the anti-solvent diffusion is too fast, indicating the outer cap seal is compromised or the initial concentration was supersaturated.

Step 2: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection

  • Procedure: Select a single, non-twinned prismatic crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized optical microscope. Mount the crystal on a polyimide loop using Paratone-N oil and transfer it to the goniometer cold stream (100 K) of a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å)[3].

  • Self-Validation Check: The immediate observation of sharp, well-defined diffraction spots at high resolution (up to 0.8 Å) confirms both the internal order of the crystal and the successful vitrification of the cryo-oil. Streaking in the diffraction pattern would indicate a twinned crystal, requiring remounting.

Workflow N1 Synthesis (MOM-Cl) N2 Purification (Silica) N1->N2 N3 Crystallization (Vapor Diff) N2->N3 N4 SCXRD (Mo Kα) N3->N4

Workflow for synthesis, crystallization, and structural elucidation of the MOM-derivative.

References

  • [3] Title: SUPPORTING INFORMATION Synthesis of 5H-chromeno[3,4-c]... (X-Ray crystal structure determination of 4-hydroxy-3-iodobenzonitrile) Source: Royal Society of Chemistry (RSC) URL: [Link]

  • [1] Title: A comprehensive analysis of disclosed synthetic strategies in prior arts from 2013-2024 (Part II) regarding the preparation of the renowned drug, Febuxostat, and its related scaffolds Source: ResearchGate URL: [Link]

  • [4] Title: Fused azole-pyrimidine derivatives (Reference to Greene and Wuts, Protective Groups in Organic Synthesis) Source: Google Patents URL:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.